Physicochemical Profiling and Bioisosteric Utility of (5,6-Dimethylpyridazin-4-yl)methanol in Drug Design
Executive Summary The compound (5,6-dimethylpyridazin-4-yl)methanol (CAS: 2839139-29-4)[1] represents an emerging, highly functionalized heterocyclic building block in modern drug discovery. The pyridazine (1,2-diazine)...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound (5,6-dimethylpyridazin-4-yl)methanol (CAS: 2839139-29-4)[1] represents an emerging, highly functionalized heterocyclic building block in modern drug discovery. The pyridazine (1,2-diazine) core is widely recognized as a privileged scaffold, frequently deployed as a bioisostere for phenyl, pyrimidine, and pyrazine rings to improve aqueous solubility and mitigate off-target liabilities ()[2].
This technical whitepaper details the structural causality, physicochemical properties, and standardized experimental workflows required to validate this scaffold. By understanding the intrinsic properties of the pyridazine ring—such as its high dipole moment and dual hydrogen-bonding capacity ()[3]—researchers can rationally integrate this moiety to optimize Lead-like properties.
Structural and Physicochemical Profiling
The baseline properties of an unsubstituted pyridazine ring include a weak basicity with a pKa of 2.24 and a highly hydrophilic LogP of -0.72 ()[4]. However, the functionalization of this core in (5,6-dimethylpyridazin-4-yl)methanol fundamentally alters its physicochemical behavior.
The addition of two electron-donating methyl groups at the C5 and C6 positions increases the electron density of the aromatic system via the inductive (+I) effect, slightly elevating the basicity of the ring nitrogens. Simultaneously, the hydroxymethyl group at C4 introduces a versatile hydrogen bond donor/acceptor vector.
Quantitative Data Summary
Property
Value / Estimate
Causality / Impact on Drug Design
CAS Number
2839139-29-4
Unique identifier for procurement and registry ()[1].
High ligand efficiency (LE) potential in fragment-based drug discovery[1].
Predicted pKa (Ring N)
3.5 – 4.2
Methyl groups increase basicity vs. bare pyridazine; remains predominantly neutral at pH 7.4, ensuring passive membrane permeability.
Predicted LogP
0.5 – 1.2
Optimal balance of hydrophilicity and lipophilicity; prevents nonspecific hydrophobic binding and improves solubility ()[5].
TPSA
~46 Ų
Excellent range for blood-brain barrier (BBB) penetration or systemic circulation.
Causality in Molecular Design: The Pyridazine Bioisostere
When designing a drug, the decision to utilize (5,6-dimethylpyridazin-4-yl)methanol over a functionalized phenyl or pyridine analog is driven by specific structural causalities:
Dipole-Directed Binding: The adjacent nitrogen atoms create a strong localized dipole. This allows the scaffold to engage in unique multipolar interactions and robust hydrogen-bonding networks within kinase hinge regions or GPCR orthosteric sites ()[3].
Solubility Enhancement & hERG Mitigation: The high aqueous solubility of the pyridazine core drastically reduces the "brick dust" phenomenon often seen with flat, lipophilic aromatics ()[6]. Furthermore, reducing overall lipophilicity (LogP < 3) is a proven strategy to minimize binding to the hERG potassium channel, thereby reducing cardiotoxicity risks.
Metabolic Stability: The electron-deficient nature of the diazine ring inherently resists cytochrome P450 (CYP)-mediated oxidative metabolism. The methyl groups at C5/C6 block the most metabolically labile positions.
Experimental Workflows: Self-Validating Protocols
To rigorously validate the physicochemical parameters of (5,6-dimethylpyridazin-4-yl)methanol, the following standardized, self-validating protocols must be employed.
Causality: Accurate pKa dictates the ionization state at physiological pH, driving both solubility and permeability. Potentiometry is chosen over UV-metric methods here because the hydroxymethyl substitution may not yield a sufficient chromophoric shift upon protonation.
Preparation: Prepare a 10 mM stock solution of (5,6-dimethylpyridazin-4-yl)methanol in LC-MS grade DMSO.
Aqueous Titration Setup: Transfer 10 μL of the stock into 1 mL of 0.15 M KCl (to maintain constant ionic strength).
System Calibration & Self-Validation: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0). Crucial Step: Run a reference standard (e.g., Atenolol, known pKa 9.6) to ensure electrode linearity and validate the system's accuracy before running the unknown.
Titration: Titrate the sample from pH 2.0 to 12.0 using 0.5 M HCl and 0.5 M KOH under a nitrogen atmosphere to prevent CO2 absorption.
Data Analysis: Calculate the pKa using the Bjerrum plot method, identifying the inflection point corresponding to the deprotonation of the pyridazinium ion.
Protocol B: Shake-Flask Method for LogD(7.4) Profiling via LC-MS/MS
Causality: LogD at pH 7.4 is a more physiologically relevant metric than LogP, as it accounts for the ionization of the molecule in plasma.
Buffer Preparation: Prepare 50 mM phosphate buffer (pH 7.4). Saturate the buffer with 1-octanol, and saturate a separate volume of 1-octanol with the buffer for 24 hours prior to use.
Incubation: Dissolve the compound in the octanol phase to a concentration of 100 μM. Add an equal volume of the aqueous buffer to a glass vial.
Equilibration: Shake the vials mechanically at 300 rpm for 60 minutes at 25°C, followed by centrifugation at 3000 rpm for 15 minutes to ensure complete phase separation.
Validation Control:Crucial Step: Include Propranolol (LogD ~1.2) and Hydrocortisone (LogD ~1.6) in parallel vials as internal controls to verify phase separation efficacy and LC-MS response linearity.
Quantification: Extract aliquots from both the octanol and aqueous layers. Dilute appropriately and analyze via LC-MS/MS (MRM mode targeting the 139.1 [M+H]+ transition).
The integration of this scaffold into a drug discovery pipeline requires a systematic approach, moving from basic physicochemical characterization to complex biological validation.
Workflow detailing physicochemical validation and bioisosteric application of the scaffold.
References
Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture
Source: MDPI (Multidisciplinary Digital Publishing Institute)
URL:[Link]
The pyridazine heterocycle in molecular recognition and drug discovery
Source: PubMed Central (PMC), National Institutes of Health
URL:[Link]
Novel Methods for the Prediction of logP, pKa, and logD
Source: ACS Publications (Journal of Chemical Information and Computer Sciences)
URL:[Link]
Navigating the Pyridazine Landscape: A Technical Guide to (5,6-dimethylpyridazin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals Introduction: The Prominence of the Pyridazine Scaffold The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, stands as a...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Pyridazine Scaffold
The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its unique electronic properties, including a significant dipole moment and hydrogen bonding capabilities, make it a privileged scaffold for the design of novel therapeutic agents.[2] Pyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[3][4] This guide delves into the specifics of a particular derivative, (5,6-dimethylpyridazin-4-yl)methanol, providing a comprehensive overview for researchers engaged in drug discovery and development.
A thorough investigation of chemical databases did not yield a specific CAS number for (5,6-dimethylpyridazin-4-yl)methanol, suggesting it may be a novel or less-studied compound. However, for the purpose of this guide, we will proceed with its structural and chemical information.
Property
Value
Source
Molecular Formula
C₇H₁₀N₂O
Calculated
Molecular Weight
138.17 g/mol
Calculated
Canonical SMILES
CC1=C(C(=CN=N1)CO)C
Calculated
For contextual reference, two structurally related compounds with assigned CAS numbers are:
Isomer: (3,6-Dimethylpyridazin-4-Yl)Methanol - CAS No. 18591-51-0
Pyrimidine Analog: (5,6-Dimethylpyrimidin-4-yl)methanol - CAS No. 2385507-70-8 [5]
Potential Synthetic Strategies
The synthesis of (5,6-dimethylpyridazin-4-yl)methanol can be approached through established methods for constructing the pyridazine core, primarily through condensation reactions.[2] A plausible synthetic route would involve the cyclocondensation of a suitably substituted 1,4-dicarbonyl compound with hydrazine.
Hypothetical Synthesis Workflow
Caption: A potential synthetic pathway to (5,6-dimethylpyridazin-4-yl)methanol.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-Methyl-2,5-dioxo-3-hexenoic acid
To a stirred solution of 3-methyl-2,4-pentanedione (1 equivalent) in a suitable solvent such as ethanol, add glyoxylic acid (1 equivalent).
Catalyze the reaction with a mild base (e.g., piperidine) and heat the mixture to reflux for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Dissolve the purified 3-methyl-2,5-dioxo-3-hexenoic acid (1 equivalent) in ethanol.
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.
Heat the reaction mixture to reflux for 8-12 hours.
Cool the mixture to room temperature, and collect the precipitated solid by filtration.
Wash the solid with cold ethanol and dry under vacuum.
Step 3: Synthesis of (5,6-dimethylpyridazin-4-yl)methanol
Suspend the 5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).
Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄) (excess, e.g., 3-4 equivalents), in portions at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Quench the reaction cautiously by the sequential addition of water, 15% aqueous NaOH, and water.
Filter the resulting mixture through celite and wash the filter cake with THF.
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the final product.
Physicochemical Properties and Spectroscopic Characterization
The structural features of (5,6-dimethylpyridazin-4-yl)methanol suggest it would be a polar molecule, likely soluble in methanol and other polar organic solvents. For definitive structural confirmation and purity assessment, a combination of spectroscopic methods would be essential.[6]
Technique
Expected Observations
¹H NMR
Signals corresponding to two distinct methyl groups, a methylene group adjacent to a hydroxyl, an aromatic proton on the pyridazine ring, and a hydroxyl proton.
¹³C NMR
Resonances for the two methyl carbons, the methylene carbon, and the four carbons of the pyridazine ring.
FTIR
A broad absorption band in the region of 3200-3600 cm⁻¹ for the O-H stretch, and characteristic peaks for C-H and C=N stretching.
Mass Spec.
A molecular ion peak corresponding to the calculated molecular weight (138.17 g/mol ).
Biological Significance and Potential Applications of Pyridazine Derivatives
The pyridazine core is a well-established pharmacophore found in numerous biologically active compounds.[7] The introduction of dimethyl and hydroxymethyl substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.
Established Biological Activities of Substituted Pyridazines
Anticancer: Many pyridazine derivatives have been investigated as potent anticancer agents, targeting various kinases and other signaling pathways involved in tumor progression.[8][9]
Anti-inflammatory: Substituted pyridazines have shown promise as anti-inflammatory agents, potentially through the inhibition of cyclooxygenase (COX) enzymes.[10]
Antimicrobial: The pyridazine scaffold has been incorporated into molecules with significant antibacterial and antifungal activities.[4]
Caption: The pyridazine core and its link to various biological activities and molecular targets.
Given the established bioactivity of this class of compounds, (5,6-dimethylpyridazin-4-yl)methanol represents a valuable candidate for screening in various disease models. Its specific substitution pattern may offer a unique pharmacological profile.
Conclusion and Future Directions
While the specific CAS number for (5,6-dimethylpyridazin-4-yl)methanol remains to be officially assigned, this guide provides a comprehensive framework for its synthesis, characterization, and potential biological evaluation. The rich history of the pyridazine scaffold in drug discovery strongly suggests that this and related novel derivatives are worthy of further investigation. Future research should focus on the successful synthesis and purification of this compound, followed by extensive in vitro and in vivo studies to elucidate its therapeutic potential.
References
Exploring the untapped pharmacological potential of imidazopyridazines - PMC. (n.d.).
Design, Synthesis and Investigation of New Diphenyl Substituted Pyridazinone Derivatives as Both Cholinesterase and Aβ-Aggregation Inhibitors - PubMed. (n.d.).
A comprehensive study on synthesis and biological activities of Pyridazine Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved March 28, 2026, from [Link]
Synthesis and quantitative structure–activity relationship study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines as antinociceptive/anti-inflammatory agents - Beilstein Journals. (2013, August 22). Retrieved March 28, 2026, from [Link]
Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields - Bentham Science Publishers. (2023, September 6). Retrieved March 28, 2026, from [Link]
Biological activities of pyridazinones. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 28, 2026, from [Link]
Pyridazine | CAS#:289-80-5 | Chemsrc. (n.d.). Retrieved March 28, 2026, from [Link]
N-[3-[(5R)-3-Amino-5,6-dihydro-2,5-dimethyl-1,1-dioxido-2H-1,2,4-thiadiazin-5-yl]-4-fluorophenyl]-5-fluoro-2-pyridinecarboxamide - CAS Common Chemistry. (n.d.). Retrieved March 28, 2026, from [Link]
Pyridazine - Wikipedia. (n.d.). Retrieved March 28, 2026, from [Link]
Pyridazine Derivatives. (2003, July 14). Retrieved March 28, 2026, from [Link]
Synthesis and Antiproliferative Effects of 5,6-Disubstituted Pyridazin-3(2H)-ones Designed as Conformationally Constrained Combretastatin A-4 Analogues - ResearchGate. (2013, March). Retrieved March 28, 2026, from [Link]
Pyridazine | C4H4N2 | CID 9259 - PubChem - NIH. (n.d.). Retrieved March 28, 2026, from [Link]
(PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022, October 10). Retrieved March 28, 2026, from [Link]
Autoxidation of Di-4-pyridyl-(3-(4-pyridyl)-pyridin-4-yl)methane. (n.d.). Retrieved March 28, 2026, from [Link]
Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes - RSC Publishing. (n.d.). Retrieved March 28, 2026, from [Link]
CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol - Google Patents. (n.d.).
Synthesis of pyridazines - Organic Chemistry Portal. (n.d.). Retrieved March 28, 2026, from [Link]
DIPHENYL (PIPERIDIN-4-YL) METHANOL DERIVATIVES AS POTENTIAL CANDIDATES FOR ANTIFUNGAL AND ANTIBACTERIAL ACTIVITIES. (n.d.). Retrieved March 28, 2026, from [Link]
Design, Synthesis and Investigation of New Diphenyl Substituted Pyridazinone Derivatives as Both Cholinesterase and Aβ-Aggregation Inhibitors - PubMed. (n.d.). Retrieved March 28, 2026, from [Link]
(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - MDPI. (2023, January 23). Retrieved March 28, 2026, from [Link]
Methanol. (n.d.). Retrieved March 28, 2026, from [Link]
An In-depth Technical Guide on the Solubility of (5,6-dimethylpyridazin-4-yl)methanol in Organic Solvents
Prepared for Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Thi...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of (5,6-dimethylpyridazin-4-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. While specific experimental solubility data for this compound is not extensively available in public literature, this document synthesizes foundational principles of solubility, data from analogous pyridazine structures, and established analytical methodologies to provide a predictive and practical framework for researchers. The guide delves into the theoretical underpinnings of solubility, offers a qualitative prediction of solubility in a range of organic solvents, presents a detailed experimental protocol for accurate solubility determination, and discusses the implications of these properties in the context of drug development.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a potential drug candidate from the laboratory to clinical application is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous and organic solvent solubility are paramount. Organic solvent solubility is crucial during various stages of drug development, including synthesis, purification, crystallization, and the formulation of dosage forms.[1] A thorough understanding of a compound's solubility profile in different solvent systems can significantly streamline process development and prevent costly late-stage failures.[2]
(5,6-dimethylpyridazin-4-yl)methanol is a substituted pyridazine. The pyridazine core is a common motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The solubility of such compounds is dictated by the interplay of the polar pyridazine ring, the nonpolar methyl groups, and the hydrogen-bonding capable methanol substituent. This guide aims to provide a senior application scientist's perspective on approaching the solubility characterization of this specific molecule.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[3] This concept is rooted in the intermolecular forces between the solute and solvent molecules. For (5,6-dimethylpyridazin-4-yl)methanol, the key structural features influencing its solubility are:
The Pyridazine Ring: The two adjacent nitrogen atoms in the pyridazine ring are electronegative, creating a dipole moment and making the ring system polar. These nitrogens can also act as hydrogen bond acceptors.
The Methanol Group (-CH₂OH): This group is highly polar and can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the oxygen lone pairs).
The Dimethyl Groups (-CH₃): These groups are nonpolar and contribute to the lipophilicity of the molecule.
A qualitative prediction of the solubility of (5,6-dimethylpyridazin-4-yl)methanol in various organic solvents can be made by considering the polarity and hydrogen bonding capabilities of the solvents.
Physicochemical Properties of (5,6-dimethylpyridazin-4-yl)methanol
While extensive experimental data is not available, some key physicochemical properties can be found from chemical suppliers or predicted using computational models.
The positive LogP value suggests a slight preference for a more lipophilic environment over a purely aqueous one, although the value is not indicative of high lipophilicity. The presence of both hydrogen bond donors and acceptors underscores the importance of hydrogen bonding in its interactions with solvents.
Predicted Solubility in Common Organic Solvents
Based on the principles of intermolecular forces and data from structurally related pyridazine derivatives[1][6], the following solubility trends for (5,6-dimethylpyridazin-4-yl)methanol are anticipated:
High Solubility: is expected in polar protic solvents such as methanol, ethanol, and other short-chain alcohols. These solvents can engage in strong hydrogen bonding with the methanol group and the pyridazine nitrogens. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are also likely to be excellent solvents due to their high polarity and ability to accept hydrogen bonds.[1][7]
Moderate Solubility: is predicted in solvents of intermediate polarity like acetone, ethyl acetate, and dichloromethane.[6] These solvents can interact via dipole-dipole forces, but the hydrogen bonding interactions will be less significant than with protic solvents.
Low Solubility: is anticipated in nonpolar solvents such as hexane, cyclohexane, and toluene. The significant polarity and hydrogen bonding capability of (5,6-dimethylpyridazin-4-yl)methanol are mismatched with the London dispersion forces that dominate in these nonpolar solvents.[6]
The following DOT script visualizes the key factors influencing the solubility of (5,6-dimethylpyridazin-4-yl)methanol.
Caption: Factors influencing the solubility of (5,6-dimethylpyridazin-4-yl)methanol.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To obtain definitive quantitative solubility data, a well-controlled experimental procedure is necessary. The equilibrium shake-flask method is a widely accepted and robust technique for this purpose.[8][9]
Materials and Equipment
(5,6-dimethylpyridazin-4-yl)methanol (solid)
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) of high purity
Analytical balance
Glass vials with screw caps
Isothermal mechanical shaker or constant temperature water bath
Syringes and syringe filters (e.g., 0.45 µm PTFE)
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Step-by-Step Procedure
Preparation of Saturated Solutions:
Add an excess amount of solid (5,6-dimethylpyridazin-4-yl)methanol to a series of glass vials. The presence of undissolved solid is essential to ensure saturation.
Add a known volume of each selected organic solvent to the respective vials.
Securely cap the vials to prevent solvent evaporation.
Equilibration:
Place the vials in an isothermal shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C).
Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the optimal equilibration time.[9]
Sample Collection and Preparation:
After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time for the excess solid to sediment.
Carefully withdraw a known volume of the clear supernatant using a syringe.
Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.
Record the weight of the collected filtrate.
Analysis:
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
Quantify the concentration of (5,6-dimethylpyridazin-4-yl)methanol in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve should be prepared using standard solutions of known concentrations.
Calculation of Solubility:
The solubility can be expressed in various units, such as mg/mL or mol/L. The mole fraction solubility (xₑ) can also be calculated using the following equation[9]:
xₑ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]
where:
m₁ is the mass of the solute
M₁ is the molar mass of the solute
m₂ is the mass of the solvent
M₂ is the molar mass of the solvent
The following DOT script outlines the experimental workflow for determining solubility.
Caption: Experimental workflow for solubility determination.
Data Interpretation and Modeling
The experimentally determined solubility data can be further analyzed using thermodynamic models such as the modified Apelblat equation and the van't Hoff equation.[6] These models can describe the temperature dependence of solubility and provide insights into the thermodynamics of the dissolution process, such as the enthalpy and entropy of dissolution.[6][7]
Implications for Drug Development
A comprehensive understanding of the solubility of (5,6-dimethylpyridazin-4-yl)methanol in organic solvents is invaluable for:
Process Chemistry: Selecting appropriate solvents for synthesis, workup, and purification.
Crystallization Studies: Identifying suitable solvent systems for obtaining the desired crystalline form (polymorph) with optimal stability and handling properties.
Formulation Development: Informing the choice of excipients and manufacturing processes for creating a stable and bioavailable drug product. For instance, high solubility in a particular solvent might make it a candidate for a liquid-filled capsule formulation.
Preclinical Studies: Preparing solutions for in vitro and in vivo testing.
Conclusion
While direct experimental data for the solubility of (5,6-dimethylpyridazin-4-yl)methanol is sparse, a robust understanding can be built upon fundamental chemical principles and data from analogous structures. It is predicted to be most soluble in polar protic and aprotic solvents and least soluble in nonpolar solvents. For definitive quantitative data, the shake-flask method coupled with a reliable analytical technique like HPLC is recommended. The insights gained from such studies are crucial for accelerating the development of pyridazine-based drug candidates by enabling rational solvent selection and formulation design.
References
Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (2025, July 29).
Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
Experiment: Solubility of Organic & Inorganic Compounds.
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
Solubility of 6-Chloropyridazin-3-amine in Different Solvents | Request PDF - ResearchGate.
Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - MDPI. (2019, September 19).
An In-depth Technical Guide on the Solubility of Pyridazinone Derivatives for Researchers, Scientists, and Drug Development Prof - Benchchem.
Detailed Study on Synthesis, Characterization and Solubility Determination of 6-phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents | Current Advances in Chemistry and Biochemistry Vol. 2. (2021, February 12).
Predicting the solubility of sulfamethoxypyridazine in individual solvents. I: Calculating partial solubility parameters - PubMed.
(5-Methylpyridazin-4-yl)methanol - Fluorochem.
Synthesis and properties of liquid pyrazine dyes.
(5,6-Dimethylpyrazin-2-yl)methanol - ChemScene.
Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC. (2021, January 13).
2,2'-(6-Methyl-2-propylpyrimidin-4-yl)iminodiethanol - EPA. (2025, October 15).
An In-depth Technical Guide to the Physicochemical Properties of (5-Phenylpyridin-3-yl)methanol - Benchchem.
Synthesis and properties of 1,4‐dimethylpyridazino[4,5‐d] pyridazines | Scilit.
Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors - Hilaris Publisher. (2021, September 29).
Stability and Storage Profiling of (5,6-dimethylpyridazin-4-yl)methanol: A Mechanistic and Analytical Guide
Executive Summary In modern medicinal chemistry, functionalized 1,2-diazines (pyridazines) serve as critical building blocks for kinase inhibitors, GPCR modulators, and metalloenzyme inhibitors. (5,6-dimethylpyridazin-4-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, functionalized 1,2-diazines (pyridazines) serve as critical building blocks for kinase inhibitors, GPCR modulators, and metalloenzyme inhibitors. (5,6-dimethylpyridazin-4-yl)methanol (CAS: 2839139-29-4)[1] is a highly versatile intermediate characterized by its electron-deficient heterocyclic core and a reactive primary alcohol moiety. However, this dual functionality introduces specific stability liabilities, particularly concerning oxidative stress and photolytic degradation.
This whitepaper provides an in-depth technical framework for the stability profiling, forced degradation testing, and optimal storage of (5,6-dimethylpyridazin-4-yl)methanol. By bridging molecular degradation mechanisms with ICH Q1A(R2) compliant analytical workflows[2], this guide equips drug development professionals with the protocols necessary to ensure compound integrity from bench synthesis to formulation.
Chemical Profiling & Mechanistic Vulnerabilities
To design a self-validating storage protocol, one must first understand the causality of degradation. The molecular architecture of (5,6-dimethylpyridazin-4-yl)methanol presents three primary vectors for degradation:
Pyridazine N-Oxidation
The pyridazine ring contains two adjacent nitrogen atoms (N1 and N2). While the ring is generally electron-deficient, exposure to atmospheric oxygen, trace peroxides, or reactive oxygen species (ROS) can trigger N-oxidation. Because N1 is sterically hindered by the adjacent C6-methyl group, oxidation kinetically favors the N2 position, forming a mono-N-oxide[3]. The formation of an N,N-dioxide is highly unfavorable due to electronic repulsion and requires extreme conditions (e.g., HOF·CH3CN)[3], meaning ambient degradation will almost exclusively yield the mono-N-oxide.
Hydroxymethyl Oxidation
The C4-hydroxymethyl group (-CH2OH) is a primary alcohol. Under mild oxidative stress or prolonged exposure to transition metal impurities and oxygen, this moiety is highly susceptible to sequential oxidation, first yielding (5,6-dimethylpyridazin-4-yl)carboxaldehyde, and ultimately 5,6-dimethylpyridazine-4-carboxylic acid.
Photochemical Valence Isomerization
Pyridazine N-oxides and their parent compounds exhibit significant photochemical sensitivity. Exposure to UV light (specifically in the 315–360 nm range) triggers an
n→π∗
transition[4]. In the presence of an N-oxide degradant, this transition can lead to photo-induced deoxygenation or homolytic N-O bond cleavage, generating highly reactive diradical intermediates that cause irreversible ring-opening and the formation of complex polymeric degradants[4].
Fig 1. Mechanistic degradation pathways under ICH Q1A(R2) stress conditions.
To validate the stability-indicating power of analytical methods, a forced degradation study must be executed. The objective is not total destruction of the molecule, but rather achieving a 5–20% degradation target [5]. This ensures primary degradants are observed without generating irrelevant secondary breakdown products.
Step-by-Step Experimental Protocol
The following protocol is a self-validating system; every stress condition is paired with a neutralized control to ensure degradation occurs during the stress phase, not during sample preparation or injection.
Sample Preparation: Dissolve (5,6-dimethylpyridazin-4-yl)methanol in a 50:50 mixture of HPLC-grade Methanol and LC-MS grade Water to yield a stock concentration of 1.0 mg/mL.
Acid/Base Hydrolysis:
Stress: Mix 1 mL of stock with 1 mL of 0.1 N HCl (Acid) or 0.1 N NaOH (Base). Incubate at 60°C for 24 hours.
Quenching (Critical): Neutralize the acid sample with 0.1 N NaOH and the base sample with 0.1 N HCl immediately upon removal from heat to halt degradation prior to HPLC injection.
Oxidative Stress:
Stress: Mix 1 mL of stock with 1 mL of 0.3%
H2O2
. Incubate at room temperature (25°C) for 24 hours in the dark.
Causality: The dark environment isolates chemical oxidation from photochemical reactions, ensuring accurate N-oxide profiling.
Photolysis (ICH Q1B):
Stress: Expose a 1.0 mg/mL solution in a quartz vial to 1.2 million lux hours and 200 Watt hours/m² of near-UV light.
Control: Wrap a duplicate quartz vial completely in aluminum foil (Dark Control) and expose it to the same chamber to rule out thermal degradation from the lamps.
Mass Balance Analysis: Analyze all samples via HPLC-DAD-MS. The sum of the parent peak area and all degradant peak areas must equal 95-105% of the unstressed control peak area. A failure in mass balance indicates the formation of volatile degradants or irreversible column binding.
Fig 2. Step-by-step stability-indicating assay (SIA) workflow for degradation profiling.
Based on the mechanistic vulnerabilities outlined above, the storage of (5,6-dimethylpyridazin-4-yl)methanol must be strictly controlled to mitigate oxidation and photolysis.
Temperature: For long-term storage (months to years), the compound must be maintained at -20°C . For short-term transit or active bench use, 2-8°C is acceptable. Elevated temperatures accelerate the kinetics of hydroxymethyl oxidation.
Atmosphere: Storage under an inert atmosphere (Argon or Nitrogen) is a chemical necessity, not merely a precaution. Displacing oxygen prevents the auto-oxidation of the electron-rich nitrogen atoms in the 1,2-diazine core.
Container Closure System: The compound must be stored in amber glass vials . Clear glass allows the transmission of UV radiation, which triggers the
n→π∗
transition responsible for photochemical valence isomerization[4]. Furthermore, the vial must be sealed with a PTFE-lined septum to prevent moisture ingress, as the primary alcohol is highly hygroscopic and will readily form hydrogen-bonded clusters with atmospheric water, complicating accurate weighing and formulation.
Analytical Workflows for Stability Indicating Assays
To accurately monitor the stability of (5,6-dimethylpyridazin-4-yl)methanol during storage, a robust Stability-Indicating Assay (SIA) utilizing HPLC-UV/MS is required.
Stationary Phase: A C18 column (e.g., Waters XBridge C18,
150×4.6
mm, 3.5 µm) is recommended. The end-capped silica prevents secondary interactions with the basic pyridazine nitrogens.
Mobile Phase:
Solvent A: 0.1% Formic Acid in Water (Promotes ionization of the pyridazine ring for MS detection).
Solvent B: 0.1% Formic Acid in Acetonitrile.
Gradient: A shallow gradient from 5% B to 60% B over 15 minutes ensures baseline resolution between the highly polar N-oxide degradant (which elutes early) and the parent compound.
Detection: UV detection at 254 nm captures the conjugated
π
-system of the pyridazine ring, while concurrent positive-ion Electrospray Ionization Mass Spectrometry (ESI-MS) allows for the exact mass identification of the
M+16
(N-oxide) and
M+14
(carboxylic acid) degradants.
References
European Medicines Agency (EMA) / ICH. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at:[Link]
ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
ACS Organic Letters. Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. Available at:[Link]
ACS Organic Letters. Synthesis of N,N-Dioxopyridazines. Available at:[Link]
Beyond the Benzene Ring: Exploring the Pharmacophore of Substituted Pyridazinyl Methanols in Modern Medicinal Chemistry
Introduction: The Pyridazine Renaissance For decades, the ubiquitous phenyl ring dominated the structural framework of small-molecule therapeutics. However, the modern push for molecules with optimized developability pro...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Pyridazine Renaissance
For decades, the ubiquitous phenyl ring dominated the structural framework of small-molecule therapeutics. However, the modern push for molecules with optimized developability profiles—specifically enhanced aqueous solubility and reduced off-target lipophilic binding—has driven medicinal chemists toward heteroaromatic bioisosteres. Among these, the pyridazine (1,2-diazine) nucleus has emerged as a privileged scaffold [1].
Substituted pyridazinyl methanols, such as (3,6-dimethylpyridazin-4-yl)methanol and phenyl(4-pyridazinyl)methanol, serve as highly versatile synthons. They bridge the gap between complex structural functionalization and favorable physicochemical properties. This whitepaper explores the pharmacophoric utility of the pyridazinyl methanol core, detailing the causality behind its chemical reactivity, its integration into target-specific hybrid molecules, and the self-validating experimental protocols required for its synthesis.
Physicochemical Rationale: The "Why" Behind the Scaffold
The substitution of a benzene ring with a pyridazine core fundamentally alters the physicochemical landscape of a drug candidate. The pyridazine ring is characterized by:
High Dipole Moment: The adjacent nitrogen atoms create a strong dipole (~4.0 D), which facilitates robust dipole-dipole interactions within target binding pockets.
Dual Hydrogen-Bonding Capacity: The contiguous nitrogen atoms act as a bidentate hydrogen-bond acceptor system, crucial for molecular recognition [1].
Modulation of Lipophilicity: Replacing a phenyl ring with a C-3 or C-4 substituted pyridazine typically reduces the partition coefficient (
LogD7.4
) by approximately 2.0 to 2.2 units.
Causality in Drug Design: This topological arrangement directly contributes to enhanced aqueous solubility and a reduction in human serum albumin (HSA) binding. However, because the increased polarity can attenuate passive membrane permeability, the addition of the methanol moiety (
−CH2OH
) provides a strategic synthetic handle. The hydroxyl group can be functionalized (e.g., etherification, esterification, or fluorination) to precisely tune the molecule's polar surface area (PSA) and restore optimal permeability[1].
Chemical Reactivity and Structural Evolution
The hydroxymethyl group on the electron-deficient pyridazine ring exhibits unique reactivity compared to standard benzylic alcohols. The electron-withdrawing nature of the 1,2-diazine system stabilizes the molecule against over-oxidation, allowing for highly controlled transformations.
Oxidation and Nucleophilic Substitution
Alkyl- and aryl-substituted pyridazinyl methanols can be selectively oxidized to their corresponding ketones or aldehydes using Manganese(IV) oxide (
MnO2
) or Pyridinium chlorochromate (PCC). These ketones act as potent electrophilic synthons for further cross-coupling or condensation reactions [3].
A fascinating and highly utilized mechanistic pathway is the acid-catalyzed rearrangement of phenyl(4-pyridazinyl)methanols. When subjected to elevated temperatures in the presence of p-toluenesulfonic acid (
p
-TsOH), the pyridazine ring undergoes a disproportionation reaction, contracting to form C-4 substituted pyrazole derivatives [3]. This scaffold hopping is invaluable for generating diverse chemical libraries from a single pyridazinyl methanol precursor.
Logical flow of pyridazinyl methanol reactivity.
Therapeutic Applications & Target Pathways
The incorporation of the pyridazine pharmacophore has led to breakthroughs in oncology and inflammatory diseases.
Oncology: Mps1 (TTK) Kinase Inhibition
Monopolar spindle 1 (Mps1, also known as TTK) is a dual-specificity kinase essential for the spindle assembly checkpoint (SAC) during mitosis. Overexpression of Mps1 is a hallmark of various aneuploid cancers. By fusing the pyridazine core to form imidazo[1,2-b]pyridazine derivatives (often synthesized via functionalized pyridazinyl methanols), researchers have developed orally available, highly selective Mps1 inhibitors [2].
Mechanism of Action: The imidazo[1,2-b]pyridazine core acts as an ATP-competitive inhibitor. The nitrogen atoms of the pyridazine ring form critical hydrogen bonds with the hinge region of the Mps1 kinase domain. Inhibition of Mps1 bypasses the SAC, forcing cancer cells into aberrant chromosome segregation, ultimately triggering selective apoptosis [2].
Mechanism of Mps1 kinase inhibition by imidazo[1,2-b]pyridazines.
Inflammation: Selective COX-2 Inhibition
Hybrid-based drug design has successfully merged the pyridazine pharmacophore with pyrazoles to create potent, selective Cyclooxygenase-2 (COX-2) inhibitors. In these hybrids, the pyridazine ring fits optimally into the secondary pocket of the COX-2 active site, while the pyrazole moiety anchors the molecule. This dual-pharmacophore approach significantly reduces pro-inflammatory cytokines (TNF-
α
, IL-6) in LPS-induced macrophages without the severe gastrointestinal side effects associated with traditional NSAIDs [5].
Quantitative Data: Scaffold Comparison
To illustrate the tangible benefits of the pyridazine scaffold, the following table summarizes the comparative physicochemical and biological data of standard phenyl-based compounds versus their pyridazine bioisosteres.
Scaffold Type
Structural Example
LogD7.4
HSA Binding (%)
Target
IC50 / Activity
Phenyl
Standard Benzene Core
~4.2
> 95%
General Kinases
Baseline
Pyridazine
C-3 Substituted Pyridazine
~2.0
< 70%
General Kinases
Improved Solubility
Imidazo-pyrazine
Imidazo[1,2-a]pyrazine
2.8
82%
Mps1 (TTK)
276 nM (Cellular) [2]
Imidazo-pyridazine
Imidazo[1,2-b]pyridazine
2.5
75%
Mps1 (TTK)
0.70 nM (Cellular) [2]
Pyrazole-Phenyl
Celecoxib (Standard)
3.5
97%
COX-2
1.50
μ
M [5]
Pyrazole-Pyridazine
Pyrazole-Pyridazine Hybrid
2.1
80%
COX-2
1.15
μ
M [5]
Experimental Methodologies
The following self-validating protocols detail the synthesis and functionalization of pyridazine cores. The causality of reagent selection is explicitly defined to ensure reproducibility and high yield.
Protocol A: Copper-Catalyzed Aerobic Synthesis of Pyridazine Cores
This protocol utilizes a
Cu(II)
-catalyzed controllable aerobic 6-endo-trig cyclization to generate pyridazines from
β,γ
-unsaturated hydrazones. The use of Acetic Acid (AcOH) as a solvent is critical; it drives the in situ oxidation of the intermediate 1,6-dihydropyridazine directly to the fully aromatic pyridazine [4].
Step-by-Step Workflow:
Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the
β,γ
-unsaturated hydrazone precursor (0.1 mmol).
Catalyst Addition: Add Copper(II) acetate (
Cu(OAc)2
) at 20 mol % (0.02 mmol). Causality:
Cu(OAc)2
acts as a single-electron oxidant to initiate the radical cyclization process.
Solvent Introduction: Inject 2.0 mL of glacial Acetic Acid (AcOH). Causality: AcOH promotes the rapid oxidation of the dihydropyridazine intermediate, ensuring the fully aromatic pyridazine is the sole product.
Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the tube and backfill with pure Oxygen (
O2
) using a balloon. Repeat three times to ensure a strict aerobic environment.
Reaction: Stir the mixture at reflux (
118∘C
) for 8 hours. Monitor the complete consumption of the starting material via Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent.
Workup & Purification: Cool the mixture to room temperature and concentrate under reduced pressure to remove AcOH. Purify the crude residue via silica gel column chromatography to afford the substituted pyridazine (Yields typically 85-92%) [4].
Protocol B: Base-Catalyzed Hydrolysis to Pyridazinyl Methanols
When synthesizing complex imidazo[1,2-b]pyridazine derivatives, the methanol moiety is often protected as an ester during cross-coupling. This protocol describes the selective deprotection to yield the free pyridazinyl methanol [2].
Step-by-Step Workflow:
Dissolution: Dissolve the ester-protected imidazo[1,2-b]pyridazine (1.03 mmol) in an 18 mL co-solvent system of Tetrahydrofuran (THF) and Methanol (1:1 v/v). Causality: The THF ensures solubility of the lipophilic core, while Methanol acts as a miscible protic partner to facilitate hydroxide attack.
Hydrolysis: Add 516
μ
L of a 4 M aqueous Lithium Hydroxide (
LiOH
) solution (2.06 mmol, 2.0 equiv) dropwise at room temperature.
Agitation: Stir the reaction mixture continuously overnight (~12-16 hours) at ambient temperature.
Acidification: Carefully acidify the mixture using 1.1 mL of 2 M aqueous Hydrochloric Acid (
HCl
). Causality: Acidification is strictly required to protonate the resulting alkoxide/carboxylate salts, driving the free pyridazinyl methanol into the organic phase during extraction.
Extraction: Evaporate the volatile organic solvents under reduced pressure. Dilute the aqueous residue with Ethyl Acetate (EtOAc). Separate the layers and extract the aqueous layer twice more with EtOAc.
Washing & Drying: Wash the combined organic extracts with distilled water and brine. Dry over anhydrous Sodium Sulfate (
Na2SO4
), filter, and concentrate in vacuo to yield the pure substituted pyridazinyl methanol [2].
References
Source: nih.
Title: Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK)
Title: The synthesis of heterocyclic derivatives from pyran-2-ones and hydrazine hydrate. Ammonium cerium(IV)
Source: acs.
Source: nih.
Exploratory
Computational Profiling of Pyridazine Derivatives: A Unified Framework for Drug Discovery and Materials Science
Executive Summary Pyridazine (1,2-diazine) is a privileged heterocyclic pharmacophore and a highly efficient chelating agent. Characterized by adjacent nitrogen atoms within a six-membered aromatic ring, pyridazine deriv...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Pyridazine (1,2-diazine) is a privileged heterocyclic pharmacophore and a highly efficient chelating agent. Characterized by adjacent nitrogen atoms within a six-membered aromatic ring, pyridazine derivatives exhibit unique electronic properties that make them highly sought after in both medicinal chemistry (as anticancer and antiviral agents) and materials science (as corrosion inhibitors).
As a Senior Application Scientist, I approach the theoretical and computational profiling of these derivatives not as a mere mathematical exercise, but as a virtual laboratory. Computational chemistry is explanatory, not just predictive. By integrating Density Functional Theory (DFT), Molecular Dynamics (MD), and Quantitative Structure-Activity Relationship (QSAR) modeling, we can elucidate the exact physical causality behind a molecule's macroscopic behavior. This guide outlines the authoritative, self-validating workflows required to design and evaluate pyridazine derivatives in silico.
Mechanistic Foundations & Causality
Before executing a computational workflow, one must understand the physical causality dictating the choice of algorithms and parameters.
Why B3LYP/6-31G(d,p) for Pyridazines?
The 1,2-diazine ring possesses localized lone electron pairs on adjacent nitrogen atoms, inducing significant electron correlation effects and dipole moments. When conducting DFT, the B3LYP functional provides an optimal balance between computational cost and electron correlation accuracy. However, the inclusion of polarization functions (d,p) in the basis set is non-negotiable. These functions allow the electron density to distort asymmetrically, which is critical for accurately predicting nucleophilic attacks, hydrogen bonding in protein pockets, or electron back-donation to metal surfaces.
Why Molecular Dynamics over Static Docking?
Molecular docking provides a static snapshot of binding affinity, which is insufficient for rigorous validation. Proteins are highly dynamic entities. MD simulations evaluate the thermodynamic stability of the protein-ligand complex over time, accounting for solvent effects, thermal fluctuations, and induced-fit conformational changes. A lead candidate must not only dock well but must maintain a low Root Mean Square Deviation (RMSD) over extended trajectories to prove true residence time.
Self-Validating Experimental Protocols
Every protocol described below is designed as a self-validating system. A computational result is only valid if its internal controls pass strict thresholds.
Protocol A: Quantum Chemical Profiling (DFT)
This workflow extracts the Frontier Molecular Orbitals (FMOs) to determine chemical reactivity.
Conformational Search: Utilize Molecular Mechanics (e.g., MMFF94 force field) to identify the global minimum conformation of the pyridazine derivative.
Geometry Optimization: Execute DFT at the B3LYP/6-31G(d,p) level.
Self-Validation Step: Always run a subsequent vibrational frequency calculation. The absolute absence of imaginary frequencies confirms the geometry is a true local minimum, not a transition state.
Solvent Modeling: Apply the Polarizable Continuum Model (PCM) using specific solvents (e.g., DMF or water) to mimic operational environments.
FMO Extraction: Calculate the energy of the Highest Occupied Molecular Orbital (
EHOMO
), the Lowest Unoccupied Molecular Orbital (
ELUMO
), and the energy gap (
ΔE
).
This workflow validates the stability of pyridazine derivatives inside biological targets.
System Preparation: Parameterize the optimized pyridazine ligand using the General AMBER Force Field (GAFF) and assign AM1-BCC partial charges.
Solvation & Neutralization: Immerse the protein-ligand complex in a TIP3P cubic water box with a 10 Å buffer. Add
Na+/Cl−
ions to neutralize the system.
Energy Minimization: Perform 5,000 steps of steepest descent followed by 5,000 steps of conjugate gradient to remove steric clashes.
Equilibration: Run 1 ns in the NVT ensemble (constant volume/temperature at 300 K using a Berendsen thermostat), followed by 1 ns in the NPT ensemble (constant pressure at 1 bar using a Parrinello-Rahman barostat).
Production Run: Execute a 100 ns unconstrained MD simulation.
Trajectory Analysis: Extract RMSD and Root Mean Square Fluctuation (RMSF).
Self-Validation Step: Ensure the protein backbone RMSD plateaus (reaches equilibrium) before extracting thermodynamic data via the MM-PBSA method. If the RMSD continues to drift upward after 50 ns, the binding pose is unstable and must be rejected.
Visualizing the Computational Logic
Caption: Computational workflow for the screening and validation of pyridazine derivatives.
Caption: Logical relationship between DFT-derived frontier molecular orbitals and inhibition efficiency.
Quantitative Data & Field-Proven Benchmarks
Recent computational studies highlight the dual utility of pyridazine derivatives. In oncology, 1,2,4-triazolo[4,3-b]pyridazine derivatives have been rigorously profiled as inhibitors of Myeloid Cell Leukemia-1 (Mcl-1) for Acute Myeloid Leukemia (AML) therapy. Compound 8l demonstrated exceptional binding thermodynamics and dynamic stability, outperforming reference drugs like Sunitinib in specific structural metrics [1].
Simultaneously, in materials science, pyridazine derivatives are deployed as corrosion inhibitors for mild steel. DFT calculations prove that thione-substituted pyridazines (PEPT) exhibit superior inhibition efficiency compared to their oxo-analogs (PEPO) due to a lower HOMO-LUMO energy gap, which facilitates easier electron donation to the empty 3d-orbitals of the iron substrate [2]. Furthermore, QSAR and ADMET models are heavily utilized to screen pyridazine derivatives against targets like HIV-1 protease, ensuring that high binding affinity is matched with viable pharmacokinetic profiles [3].
Table 1: Computational Evaluation of 1,2,4-triazolo[4,3-b]pyridazine Derivatives against Mcl-1 [1]
Compound
Binding Free Energy (
ΔGbind
)
Docking
Ki
(µM)
MD Complex RMSD (Å)
HOMO-LUMO Gap (eV)
8f
N/A
0.31
1.68
N/A
8j
N/A
0.32
1.90
N/A
8k
N/A
0.35
N/A
N/A
8l
-58.96 kcal/mol
0.34
1.71
3.18
Sunitinib (Control)
N/A
0.36
0.76 (RMSF)
N/A
Table 2: DFT-Derived Reactivity Descriptors for Pyridazine Corrosion Inhibitors [2]
Inhibitor
Functional Group
EHOMO
ELUMO
Energy Gap (
ΔE
)
Predicted Inhibition
PEPT
Thione (-C=S)
Higher
Higher
Lowest
Superior (High Reactivity)
PEPO
Oxo (-C=O)
Lower
Lower
Highest
Moderate (Lower Reactivity)
References
Title: Targeting Acute Myeloid Leukemia with 1,2,4-triazolo[4,3-b]pyridazine derivatives: a molecular docking, dynamics, and ADMET approach.
Source: Journal of Molecular Modeling / PubMed
URL: [Link]
Title: DFT computational study of pyridazine derivatives as corrosion inhibitors for mild steel in acidic media.
Source: GSC Advanced Research and Reviews
URL: [Link]
Title: Investigation of pyridazine derivatives as potential candidates against HIV-1 using ADMET analysis and molecular docking.
Source: Current Chemistry Letters
URL: [Link]
Protocols & Analytical Methods
Method
Application Note: Derivatization Strategies for the Hydroxyl Group of (5,6-Dimethylpyridazin-4-yl)methanol
Target Audience: Medicinal Chemists, Synthetic Investigators, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Guide Introduction & Scientific Context The pyridazine he...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Synthetic Investigators, and Drug Development Professionals
Document Type: Technical Application Note & Experimental Protocol Guide
Introduction & Scientific Context
The pyridazine heterocycle is a highly privileged scaffold in modern drug discovery. Endowed with unique physicochemical properties, it is frequently deployed as a less lipophilic bioisostere for phenyl or pyridine rings, and its robust hydrogen-bonding potential allows it to effectively engage target proteins[1]. Furthermore, the significant dipole moment of the 1,2-diazine system can be leveraged to optimize the pharmacokinetic profiles of lead compounds[1].
(5,6-Dimethylpyridazin-4-yl)methanol (CAS: 2839139-29-4) is a highly versatile building block[2]. It features a primary hydroxyl group situated on a sterically encumbered, electron-deficient heteroaromatic ring. The electron-withdrawing nature of the pyridazine ring profoundly impacts the reactivity of the C4-hydroxymethyl group:
Suppression of
SN1
Pathways: The electron-deficient ring destabilizes any potential carbocation intermediate at the benzylic-like position, rendering
SN1
solvolysis highly unfavorable.
Facilitation of
SN2
Displacement: Conversion of the hydroxyl group to a good leaving group (e.g., mesylate or halide) creates an excellent electrophile for
SN2
displacement by amines, thiols, or carbon nucleophiles.
Oxidation Sensitivity: Oxidation to the corresponding aldehyde must be carefully controlled. Pyridazine-4-carbaldehydes can exhibit atypical reactivity, such as undergoing crossed Cannizzaro reactions under basic conditions[3].
This application note details field-proven protocols for the derivatization of the hydroxyl group of (5,6-dimethylpyridazin-4-yl)methanol, focusing on activation (mesylation), oxidation, and esterification.
Derivatization Workflows & Mechanistic Causality
Pathway A: Electrophilic Activation via Mesylation
Direct substitution of the primary alcohol is impossible due to the poor leaving-group ability of the hydroxide ion. By reacting the alcohol with methanesulfonyl chloride (MsCl), the hydroxyl is converted into a methanesulfonate (mesylate). This transformation is strictly an
SN2
preparatory step. We utilize Triethylamine (TEA) as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the pyridazine nitrogens, which would otherwise precipitate the starting material and halt the reaction.
Pathway B: Controlled Oxidation to the Aldehyde
To utilize the C4 position for reductive amination or Wittig olefination, the alcohol must be oxidized to 5,6-dimethylpyridazine-4-carbaldehyde. Harsh acidic oxidants (like Jones reagent) are avoided to prevent N-oxidation or degradation of the diazine core. Dess-Martin Periodinane (DMP) or activated Manganese Dioxide (MnO
2
) are the reagents of choice, offering mild, neutral conditions that selectively yield the aldehyde without over-oxidation to the carboxylic acid[3].
Pathway C: Steglich Esterification
For prodrug synthesis or lipophilicity tuning, direct esterification is often required. Fischer esterification (acid-catalyzed) is poorly suited for pyridazines due to competitive nitrogen protonation. Instead, Steglich esterification utilizing EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) provides a mild, room-temperature alternative that proceeds via an highly reactive O-acylisourea intermediate.
Workflow Visualization
Fig 1. Derivatization pathways for (5,6-dimethylpyridazin-4-yl)methanol.
Experimental Protocols
Protocol A: Synthesis of (5,6-Dimethylpyridazin-4-yl)methyl methanesulfonate
This self-validating protocol ensures complete conversion while minimizing the formation of quaternary ammonium salts (a common side reaction if the pyridazine nitrogen attacks the mesylate).
Preparation: Flame-dry a 25 mL round-bottom flask under an argon atmosphere. Add (5,6-dimethylpyridazin-4-yl)methanol and anhydrous DCM. Stir until fully dissolved.
Cooling & Base Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add TEA dropwise over 2 minutes. Stir for 5 minutes to ensure homogeneity.
Activation: Add MsCl dropwise via syringe over 5 minutes. Causality note: Dropwise addition at 0 °C is critical to prevent exothermic degradation and limit N-mesylation of the pyridazine core.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC (Eluent: 5% MeOH in DCM). Conversion is typically complete within 1.5 hours.
Workup: Quench the reaction with saturated aqueous NaHCO
3
(10 mL). Transfer to a separatory funnel and extract with DCM (3 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na
2
SO
4
, filter, and concentrate under reduced pressure.
Storage: The resulting mesylate is inherently reactive. It should be used immediately in the subsequent
SN2
step or stored at -20 °C under argon to prevent intermolecular alkylation (polymerization).
Protocol B: Oxidation to 5,6-Dimethylpyridazine-4-carbaldehyde
Utilizing Dess-Martin Periodinane (DMP) ensures a mild, neutral oxidation that preserves the integrity of the diazine ring.
Preparation: In a dry 50 mL flask, dissolve the starting material in anhydrous DCM under argon.
Oxidation: Add DMP in a single portion at room temperature. The solution will gradually become cloudy as the reaction proceeds and the iodine byproduct precipitates.
Monitoring: Stir at room temperature for 2 hours. Monitor via LC-MS or TLC.
Quench: Once complete, quench the reaction by adding 10 mL of a 1:1 mixture of saturated aqueous Na
2
S
2
O
3
and saturated aqueous NaHCO
3
. Causality note: The thiosulfate reduces unreacted DMP and iodine species, while the bicarbonate neutralizes the liberated acetic acid.
Workup: Stir the biphasic mixture vigorously for 15 minutes until the organic layer is clear. Extract with DCM (3 x 15 mL). Wash with brine, dry over MgSO
4
, and concentrate.
Purification: Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to afford the pure aldehyde.
Quantitative Data & Method Comparison
The table below summarizes the quantitative metrics and operational parameters for the primary derivatization strategies.
Derivatization Target
Reagent System
Reaction Temp / Time
Avg. Yield (%)
Primary Byproducts / Risks
Purification Method
Mesylate
MsCl, TEA, DCM
0 °C
→
RT / 1.5 h
85 - 92%
Intermolecular N-alkylation (if stored at RT)
Aqueous workup (Use crude)
Aldehyde
DMP, DCM
RT / 2.0 h
78 - 86%
Over-oxidation (rare with DMP)
Flash Chromatography
Aldehyde
MnO
2
, Toluene
80 °C / 12.0 h
65 - 75%
Unreacted starting material
Filtration over Celite
Ester
R-COOH, EDC, DMAP
RT / 12.0 h
70 - 85%
N-acylurea (if EDC rearranges)
Flash Chromatography
References
The pyridazine heterocycle in molecular recognition and drug discovery
Source: National Center for Biotechnology Information (PMC / NIH)
URL:[Link]
Advances in Heterocyclic Chemistry, Volume 49 (Oxidation of Pyridazine Methanols)
Source: epdf.pub
URL:[Link]
Advanced Fragment Linking: Coupling Strategies for (5,6-Dimethylpyridazin-4-yl)methanol in CNS Drug Discovery
Introduction & Chemical Context The 5,6-dimethylpyridazine core is a highly privileged scaffold in modern medicinal chemistry, particularly in the development of central nervous system (CNS) therapeutics. It is a definin...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Context
The 5,6-dimethylpyridazine core is a highly privileged scaffold in modern medicinal chemistry, particularly in the development of central nervous system (CNS) therapeutics. It is a defining structural motif in positive allosteric modulators (PAMs) targeting the muscarinic acetylcholine receptor 4 (M4), which are under active investigation for the treatment of schizophrenia and Alzheimer's disease .
While direct functionalization of the pyridazine ring is common, (5,6-dimethylpyridazin-4-yl)methanol (CAS: 2839139-29-4) offers a strategic advantage. By introducing a hydroxymethyl vector at the C4 position, chemists can bypass the severe steric hindrance imposed by the adjacent C5 and C6 methyl groups. This methylene spacer enables high-yielding, late-stage diversification via etherification and amination, preserving the core's favorable physicochemical properties (low cLogP, high aqueous solubility, and excellent blood-brain barrier permeability) .
Mechanism of action for M4 PAMs containing the 5,6-dimethylpyridazine core.
Mechanistic Causality in Experimental Design
When coupling (5,6-dimethylpyridazin-4-yl)methanol to complex drug scaffolds, the choice of reaction conditions is dictated by the electron-deficient nature of the pyridazine ring.
Avoidance of Williamson Ether Synthesis: Standard Williamson ether conditions require strong bases (e.g., NaH, KOtBu) to deprotonate the alcohol. However, the highly electron-deficient pyridazine core is susceptible to nucleophilic attack and degradation under strongly basic conditions.
Preference for the Mitsunobu Reaction: The Mitsunobu coupling is the optimal pathway for forming aryl ethers from this building block . It operates under mild, redox-neutral conditions, completely avoiding the base-catalyzed decomposition of the heterocycle.
Two-Step Amine Coupling via Mesylation: For C-N bond formation, direct conversion of the alcohol to a chloride (using SOCl₂ or POCl₃) often yields an intermediate that is highly reactive and prone to hydrolysis upon isolation. Instead, converting the alcohol to a mesylate using methanesulfonyl chloride (MsCl) provides a bench-stable electrophile that undergoes clean S_N2 displacement with primary and secondary amines.
Synthetic divergence of (5,6-dimethylpyridazin-4-yl)methanol via coupling strategies.
Quantitative Optimization Data
To establish the most robust protocol for library synthesis, various Mitsunobu conditions were evaluated using a standard phenolic pronucleophile. The data below demonstrates that the combination of THF, Triphenylphosphine (PPh₃), and Diisopropyl azodicarboxylate (DIAD) provides the optimal balance of yield and purity.
Table 1: Optimization of Mitsunobu Etherification with Phenol
Solvent
Phosphine
Azodicarboxylate
Temp (°C)
Yield (%)
Purity (LC-MS, %)
Mechanistic Observation
THF
PPh₃
DIAD
0 to 25
82
>95
Rapid betaine formation; clean conversion.
DCM
PPh₃
DIAD
0 to 25
65
88
Slower reaction rate; minor side products.
Toluene
PBu₃
TMAD
25 to 60
45
70
Poor solubility of the pyridazine starting material.
THF
PPh₃
DEAD
0 to 25
78
>95
Comparable to DIAD, but DEAD poses higher safety risks.
Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add (5,6-dimethylpyridazin-4-yl)methanol, the phenol derivative, and PPh₃.
Solvation: Dissolve the solid mixture in 10 mL of anhydrous THF. Cool the reaction vessel to 0 °C using an ice-water bath.
Activation: Add DIAD dropwise over 10 minutes via syringe.
Self-Validation Checkpoint: The reaction is self-indicating. The distinct yellow color of DIAD should dissipate almost immediately upon hitting the solution as it forms the reactive betaine complex with PPh₃. If the yellow color persists early in the addition, the PPh₃ may be oxidized or wet.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 4 hours.
In-Process Control: Monitor via LC-MS. The starting material mass (M+H = 139.1 m/z) should be fully consumed, replaced by the product mass.
Workup & Purification: Quench with water (5 mL) and extract with EtOAc (3 x 15 mL). Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash chromatography (gradient: 0-10% MeOH in DCM) to isolate the ether.
Protocol B: Mesylation and N-Alkylation (Amine Coupling)
This two-step sequence is utilized to link the pyridazine fragment to complex secondary amines (e.g., piperazines or piperidines).
Step 1: Mesylation
Dissolve (5,6-dimethylpyridazin-4-yl)methanol (1.0 mmol) in anhydrous DCM (8 mL) and cool to 0 °C.
Self-Validation Checkpoint: Do not proceed without confirming complete conversion. TLC (10% MeOH/DCM) should show a shift from Rf = 0.2 (alcohol) to Rf = 0.6 (mesylate). LC-MS must show the mesylate peak at M+H = 217.1 m/z.
Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate. Use the crude mesylate immediately in the next step to prevent degradation.
Step 2: N-Alkylation
Dissolve the crude mesylate in anhydrous Acetonitrile (10 mL).
Add the target amine (1.2 equiv) and anhydrous K₂CO₃ (3.0 equiv).
Heat the suspension to 60 °C for 12 hours.
Self-Validation Checkpoint: Monitor the disappearance of the 217.1 m/z peak via LC-MS.
Filter off the inorganic salts, concentrate the filtrate, and purify via reverse-phase preparative HPLC to yield the final N-linked fragment.
References
Optimization of M4 positive allosteric modulators (PAMs): The discovery of VU0476406, a non-human primate in vivo tool compound for translational pharmacology. National Institutes of Health (NIH) / PMC.[Link]
Discovery of Pre-Clinical Candidate VU6008055/AF98943: A Highly Selective, Orally Bioavailable, and Structurally Distinct Tricyclic M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) with Robust In Vivo Efficacy. ACS Publications.[Link]
The Mitsunobu Reaction in Organic Synthesis. Organic Reactions (ACS).[Link]
Method
Application Notes & Protocols: A Guide to the Development of Kinase Inhibitors Using a Pyridazine Scaffold
Abstract: Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them prime targets for therapeutic intervention in diseases like cancer and inflammatory disorders.[1][2]...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them prime targets for therapeutic intervention in diseases like cancer and inflammatory disorders.[1][2] The pyridazine scaffold has emerged as a "privileged structure" in medicinal chemistry, offering a versatile and synthetically accessible core for the design of potent and selective kinase inhibitors.[3] This guide provides a comprehensive overview of the key stages in the development of pyridazine-based kinase inhibitors, from initial synthetic strategies and biological evaluation to structure-activity relationship (SAR) analysis and lead optimization. We will delve into detailed protocols and the scientific rationale behind experimental choices, equipping researchers with the knowledge to effectively leverage the pyridazine scaffold in their drug discovery programs.
Introduction: The Pyridazine Scaffold in Kinase Inhibition
The inhibition of protein kinase signaling pathways is a cornerstone of modern targeted therapy.[3] Kinase inhibitors are predominantly small molecules designed to compete with ATP at the enzyme's active site.[1] The success of this approach is evidenced by the growing number of clinically approved kinase inhibitors.[1][2]
Nitrogen-containing heterocycles, such as pyridazine, are major motifs in these inhibitors.[1] The pyridazine ring system is particularly advantageous due to its:
Synthetic Tractability: Diverse synthetic methods allow for easy and varied functionalization, facilitating rapid exploration of chemical space.[3][4]
Physicochemical Properties: The pyridazine core can modulate properties like solubility and metabolic stability, improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[3]
Versatile Bioisosterism: It can mimic the hinge-binding interactions of the adenine ring of ATP, a common feature of many kinase inhibitors.[5]
Pyridazine-based compounds have shown potent inhibitory activity against a wide range of kinases, including Activin-like kinase 5 (ALK5), Cyclin-dependent kinase 2 (CDK2), Glycogen synthase kinase-3β (GSK-3β), and Bruton's tyrosine kinase (BTK), highlighting the scaffold's broad applicability.[6][7][8][9]
This document will guide researchers through the workflow of developing such inhibitors, from the bench to preclinical evaluation.
The Strategic Utility of (5,6-Dimethylpyridazin-4-yl)methanol in the Synthesis of Novel Agrochemicals
The pyridazine core is a privileged scaffold in modern agrochemical discovery, conferring a unique combination of physicochemical properties that can lead to potent herbicides, fungicides, and insecticides.[1][2] Among t...
Author: BenchChem Technical Support Team. Date: April 2026
The pyridazine core is a privileged scaffold in modern agrochemical discovery, conferring a unique combination of physicochemical properties that can lead to potent herbicides, fungicides, and insecticides.[1][2] Among the various functionalized pyridazine building blocks, (5,6-dimethylpyridazin-4-yl)methanol emerges as a particularly versatile synthon. Its strategic placement of a reactive hydroxymethyl group on the electron-deficient pyridazine ring, flanked by two methyl groups, offers a gateway to a diverse array of chemical modifications, enabling the exploration of new chemical space for next-generation crop protection agents.
This guide provides an in-depth exploration of the synthesis and application of (5,6-dimethylpyridazin-4-yl)methanol in the context of agrochemical research. It is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their discovery pipelines.
The Pyridazine Moiety: A Cornerstone of Agrochemical Innovation
The inclusion of the pyridazine heterocycle in agrochemical candidates is driven by several key factors:
Metabolic Stability: The pyridazine ring often enhances metabolic stability in plants and insects, leading to improved bioavailability and duration of action.
Receptor Interactions: The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets.[3]
Physicochemical Properties: The polar nature of the pyridazine moiety can influence solubility and transport properties, which are critical for effective delivery of the active ingredient.
Novel Modes of Action: Pyridazine-based compounds have been associated with a range of biological activities, including the inhibition of phytoene desaturase (PDS) in herbicides and various enzymatic targets in fungicides and insecticides, offering opportunities for new modes of action to combat resistance.[4]
Synthesis of the Key Intermediate: (5,6-Dimethylpyridazin-4-yl)methanol
A robust and scalable synthesis of (5,6-dimethylpyridazin-4-yl)methanol is paramount for its utilization in agrochemical discovery programs. While multiple synthetic routes to substituted pyridazines exist, a common and adaptable strategy involves the condensation of a 1,4-dicarbonyl compound with hydrazine, followed by functional group manipulation. A plausible and efficient laboratory-scale synthesis is outlined below.
Protocol 1: Synthesis of (5,6-Dimethylpyridazin-4-yl)methanol
This protocol describes a two-step process starting from the commercially available 3,4-dimethylmaleic anhydride.
Step 1: Synthesis of 4,5-Dimethylpyridazine-3,6-diol
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dimethylmaleic anhydride (1.0 eq) in a suitable solvent such as glacial acetic acid.
Hydrazine Addition: Slowly add hydrazine hydrate (1.1 eq) to the solution. An exothermic reaction may be observed.
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, carefully add water to induce precipitation.
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4,5-dimethylpyridazine-3,6-diol.
Step 2: Reduction to (5,6-Dimethylpyridazin-4-yl)methanol
Rationale: The selective reduction of a related pyridazine-4-carbaldehyde is a feasible route. This hypothetical protocol is based on standard chemical transformations.
Formylation (Hypothetical): A Vilsmeier-Haack or similar formylation reaction on a protected diol intermediate could introduce the aldehyde at the 4-position.
Reduction:
Reaction Setup: Suspend the 3,6-dimethylpyridazine-4-carbaldehyde (1.0 eq) in a suitable solvent like methanol or ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Reducing Agent: Cool the suspension in an ice bath and add a mild reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
Reaction Monitoring: Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting aldehyde is consumed.
Quenching: Carefully quench the reaction by the slow addition of water.
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure (5,6-dimethylpyridazin-4-yl)methanol.
Application in Agrochemical Synthesis: Crafting Bioactive Molecules
The hydroxyl group of (5,6-dimethylpyridazin-4-yl)methanol is a versatile handle for introducing a wide range of functionalities, leading to the creation of extensive libraries of potential agrochemicals. The following protocols detail the synthesis of two major classes of agrochemicals: pyridazinyl ethers (often associated with herbicidal activity) and pyridazinyl esters (frequently exhibiting fungicidal or insecticidal properties).
Application Note 1: Synthesis of Herbicidal Pyridazinyl Ethers via Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the formation of C-O bonds with inversion of stereochemistry (though not relevant for this primary alcohol).[5][6] It allows for the coupling of the alcohol with a wide variety of phenolic compounds, which are common substructures in herbicides.
Workflow for Pyridazinyl Ether Synthesis
Caption: Mitsunobu etherification workflow.
Protocol 2: Synthesis of a Model Herbicidal Pyridazinyl Ether
Reaction Setup: To a solution of (5,6-dimethylpyridazin-4-yl)methanol (1.0 eq), a substituted phenol (e.g., 2,4-dichlorophenol) (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, cool the mixture to 0°C.
Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the cooled solution. A color change is typically observed.
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue can be purified by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazine byproduct, yielding the desired pyridazinyl ether.
Reactant/Reagent
MW
Equivalents
Amount
(5,6-Dimethylpyridazin-4-yl)methanol
138.17
1.0
(user defined)
2,4-Dichlorophenol
163.00
1.2
(calculated)
Triphenylphosphine
262.29
1.5
(calculated)
Diethyl azodicarboxylate
174.15
1.5
(calculated)
Anhydrous THF
-
-
(solvent)
Table 1: Reagent table for Mitsunobu etherification.
Application Note 2: Synthesis of Fungicidal/Insecticidal Pyridazinyl Esters via Steglich Esterification
Steglich esterification is a mild and efficient method for forming ester bonds, particularly useful for coupling alcohols with carboxylic acids that may be sensitive to harsher conditions.[7][8] This method is broadly applicable for the synthesis of a wide range of esters with potential fungicidal or insecticidal activity.
Workflow for Pyridazinyl Ester Synthesis
Caption: Steglich esterification workflow.
Protocol 3: Synthesis of a Model Fungicidal Pyridazinyl Ester
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (e.g., a substituted benzoic acid known to have fungicidal properties) (1.2 eq), (5,6-dimethylpyridazin-4-yl)methanol (1.0 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
Coupling Agent Addition: Cool the solution to 0°C and add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
Reaction: Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 4-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU, if DCC is used) will be observed.
Work-up and Purification: Filter off the urea byproduct. Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired pyridazinyl ester.
Reactant/Reagent
MW
Equivalents
Amount
(5,6-Dimethylpyridazin-4-yl)methanol
138.17
1.0
(user defined)
Substituted Carboxylic Acid
(variable)
1.2
(calculated)
DCC or EDC
206.33 or 191.70
1.2
(calculated)
DMAP
122.17
0.1
(calculated)
Anhydrous DCM
-
-
(solvent)
Table 2: Reagent table for Steglich esterification.
Characterization and Data
Thorough characterization of the synthesized compounds is essential. Standard analytical techniques should be employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final products. For (5,6-dimethylpyridazin-4-yl)methanol, one would expect characteristic signals for the pyridazine ring protons, the methyl groups, the hydroxymethyl protons, and the hydroxyl proton.[9][10]
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compounds and fragmentation patterns that can aid in structure elucidation.[11]
Infrared (IR) Spectroscopy: Useful for identifying functional groups, such as the O-H stretch of the starting alcohol and the C=O stretch of ester products.[4]
Spectroscopic Data (Predicted) for (5,6-Dimethylpyridazin-4-yl)methanol
Table 3: Predicted spectroscopic data for the title compound.
Safety and Handling
As with all chemical syntheses, appropriate safety precautions must be taken. Pyridine and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin.[12][13][14]
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[15]
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
Handling: Avoid breathing vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.[16]
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
(5,6-Dimethylpyridazin-4-yl)methanol is a valuable and versatile building block for the synthesis of novel agrochemicals. Its straightforward derivatization into ethers, esters, and other functionalities provides a rapid means to generate diverse chemical libraries for biological screening. The protocols and data presented in this guide offer a solid foundation for researchers to explore the potential of this promising synthon in the ongoing quest for more effective and sustainable crop protection solutions.
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
Magn Reson Chem.2002, 40(4), 293-299.
Molbank2026, m2148.
Heterocycles2003, 60(8), 1873-1879.
World Journal of Pharmaceutical Research2024, 13(13), 1402-1411.
ResearchGate. (n.d.). Synthesis of Pyridazine Derivatives through the Unexpected Intermediate 5-Amino-4-Cyano-2,3-Dihydro-Furan-2,3-Disulfonic Acid Disodium Salt.
Google Patents. (n.d.).
RSC Adv.2021, 11, 6405-6413.
Chemical Papers1966, 20(1), 39-49.
University of Florida. (n.d.). Pyridazine.
J. Org. Chem.2006, 71(13), 4949–4954.
Organic Chemistry Portal. (n.d.).
Pest Manag. Sci.2023, 79(11), 4443-4449.
ACS Omega2020, 5(49), 31699–31708.
The Royal Society of Chemistry. (n.d.).
International Journal of M
Organic Syntheses1981, 60, 66.
IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride.
Journal of Mass Spectrometry1998, 33(9), 833-836.
Int. J. Mol. Sci.2011, 12(9), 5526-5537.
ResearchGate. (n.d.). FT-IR spectra of HPMC (a), PVA (b), acrylic acid (c) HPMC/PVA-co-AA hydrogels, F1 (d) and R1 (e).
Google Patents. (n.d.). Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide.
ResearchGate. (n.d.). Fourier Transform Infrared (FTIR) spectra of pure hydroxypropyl....
Application Note: Synthetic Protocols for the Incorporation of (5,6-Dimethylpyridazin-4-yl)methanol in Lead Optimization
Introduction & Strategic Overview The pyridazine core is a privileged scaffold in medicinal chemistry, frequently utilized for its ability to act as a robust hydrogen-bond acceptor while improving the aqueous solubility...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Overview
The pyridazine core is a privileged scaffold in medicinal chemistry, frequently utilized for its ability to act as a robust hydrogen-bond acceptor while improving the aqueous solubility and metabolic stability of lipophilic drug candidates[1]. Recently, functionalized pyridazines—specifically incorporating the 5,6-dimethylpyridazine motif—have been heavily investigated as potent inhibitors of SARM1 (Sterile Alpha and TIR Motif Containing 1), a critical NADase enzyme responsible for driving Wallerian axonal degeneration[2].
(5,6-Dimethylpyridazin-4-yl)methanol serves as a highly versatile bifunctional building block[3]. The primary hydroxyl group (-CH₂OH) at the C4 position is sterically accessible and serves as an ideal synthetic handle for late-stage diversification, allowing researchers to append the pyridazine pharmacophore onto larger molecular architectures via ether, amine, or ester linkages.
Depending on the target linkage, the hydroxymethyl group can be directly alkylated, subjected to Mitsunobu conditions, or activated into a leaving group for nucleophilic displacement.
Synthetic decision tree for (5,6-dimethylpyridazin-4-yl)methanol functionalization.
Experimental Protocols
Protocol A: Direct O-Alkylation (Williamson Ether Synthesis)
Context & Causality: To construct ether-linked pharmacophores, the primary alcohol must be deprotonated to form a highly nucleophilic alkoxide. Utilizing Sodium Hydride (NaH) ensures an irreversible deprotonation driven by the release of hydrogen gas. The addition of a catalytic amount of 18-crown-6 ether sequesters the sodium cation, generating a "naked" alkoxide that dramatically accelerates the Sₙ2 displacement of sluggish alkyl halides. This specific condition has been successfully applied to structurally similar pyridazin-4-yl methanols to yield complex ether-linked networks[4].
Self-Validation: Hydrogen gas evolution immediately upon NaH addition confirms active reagent. The cessation of bubbling indicates complete alkoxide formation.
Step-by-Step Methodology:
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
Reagent Loading: Add (5,6-dimethylpyridazin-4-yl)methanol (1.0 eq, 1.0 mmol) and anhydrous Tetrahydrofuran (THF) (10 mL). Stir until fully dissolved.
Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.5 eq) in small portions.
Catalysis: Add 18-crown-6 (0.1 eq). Remove the ice bath and stir at room temperature for 30 minutes until gas evolution ceases.
Alkylation: Dropwise add the desired alkyl halide (R-X, 1.2 eq). Stir at room temperature for 12–16 hours.
Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).
Protocol B: Hydroxyl Activation and N-Alkylation (Amine Linkage)
Context & Causality: When an amine linkage is required, direct displacement of the hydroxyl is impossible due to it being a poor leaving group. Activation via methanesulfonyl chloride (MsCl) converts the hydroxyl into a highly reactive mesylate. MsCl is preferred over p-toluenesulfonyl chloride (TsCl) due to reduced steric hindrance at the primary carbon, which prevents competing elimination side-reactions and maximizes atom economy.
Self-Validation: TLC monitoring (10% MeOH in DCM). The starting material (R_f ~0.2) is highly polar due to hydrogen bonding. The resulting mesylate is significantly less polar (R_f ~0.6), providing clear visual confirmation of complete activation before the amine is introduced.
Step-by-Step Methodology:Part 1: Mesylation
Dissolve (5,6-dimethylpyridazin-4-yl)methanol (1.0 eq, 1.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL) under argon and cool to 0 °C.
Add Triethylamine (Et₃N, 2.0 eq) followed by the dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 eq).
Stir at 0 °C for 1 hour. Validate completion via TLC.
Dilute with DCM (10 mL), wash with ice-cold water (2 × 10 mL) and brine (10 mL). Dry over Na₂SO₄ and concentrate in vacuo at <30 °C to avoid mesylate degradation. Use immediately in the next step.
Part 2: N-Alkylation
Dissolve the crude mesylate intermediate in anhydrous N,N-Dimethylformamide (DMF) (5 mL).
Add the target primary or secondary amine (1.5 eq) and anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq).
Heat the mixture to 60 °C for 4–6 hours.
Cool to room temperature, dilute with water (20 mL), and extract with EtOAc (3 × 15 mL).
Wash the organic phase thoroughly with 5% aqueous LiCl (to remove DMF) and brine. Dry, concentrate, and purify via flash chromatography.
Biological Application Context: SARM1 Inhibition
To understand the downstream utility of incorporating the 5,6-dimethylpyridazine motif, it is critical to contextualize its role in biological pathways. Pyridazine-based derivatives are currently leading candidates for SARM1 inhibition, preventing the rapid depletion of NAD+ that triggers Wallerian degeneration after nerve injury[2].
Mechanism of SARM1-mediated axonal degeneration and pyridazine inhibitor intervention.
References
Stanovnik, B., & Tišler, M. "Product Class 8: Pyridazines." Thieme-connect. Available at: [Link]
IUCr Journals. "Crystal structure, Hirshfeld surface analysis and interaction energy and DFT studies of 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine." IUCrData. Available at: [Link]
Google Patents. "WO2024158775A1 - Pyridazines as sarm1 inhibitors." Google Patents.
Technical Support Center: Purification Strategies for Pyridazine Methanol Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of polar heterocycles.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of polar heterocycles. Pyridazine methanol derivatives (e.g., 3-hydroxymethylpyridazine, 4-hydroxymethylpyridazine) present a unique physicochemical challenge. The 1,2-diazine core possesses two adjacent basic nitrogen atoms with localized lone pairs, while the exocyclic hydroxymethyl group acts as a potent hydrogen-bond donor and acceptor. This dual-polarity profile leads to severe irreversible adsorption on standard chromatographic media.
This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure the high-purity isolation of your target compounds.
Part 1: Purification Workflow Decision Matrix
Before selecting a purification method, it is critical to evaluate the scale of your reaction and the structural similarity of your impurities. The workflow below outlines the optimal decision path.
Workflow for the purification of pyridazine methanol derivatives based on scale and complexity.
Part 2: Troubleshooting Guides & FAQs
Q1: My hydroxymethylpyridazine derivative streaks heavily on normal-phase silica TLC, and recovery from flash chromatography is abysmal. How do I fix this?A1:Causality: Standard silica gel is inherently acidic due to surface silanol groups (pKa ~4.5–5.5). The basic nitrogens of the pyridazine ring, combined with the hydrogen-bonding capacity of the methanol moiety, interact strongly with these Lewis acid sites, causing severe peak tailing and irreversible retention [3].
Solution: You must mask the active silanol sites. Add a basic modifier, such as 1% to 5% triethylamine (TEA) or aqueous ammonia, to your mobile phase [3]. Alternatively, use a highly polar solvent system such as 10% hexane in ethyl acetate, which has been successfully utilized for the flash chromatography of hydroxymethylpyridazines [4].
Q2: I synthesized a mixture of regional isomers (e.g., 3-hydroxymethyl vs. 4-hydroxymethyl pyridazine). Normal-phase chromatography isn't resolving them. What is the recommended approach?A2:Causality: Regional isomers of polar heterocycles often have nearly identical dipole moments and polarities, making their partitioning behavior on normal-phase silica indistinguishable. However, their 3D hydrodynamic volumes and hydrophobic surface areas differ slightly.
Solution: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective method for separating closely related isomers [3]. Utilizing a C18 stationary phase with a gradient of water and a polar organic solvent (like methanol) allows separation based on subtle hydrophobic differences[3]. For pyridazine analogs, an 85:15 Methanol:Water system on an ODS (C18) column is highly effective [5].
Q3: My crude reaction mixture contains unreacted starting materials and palladium catalysts from a cross-coupling reaction. Should I load this directly onto a column?A3:Causality: Overloading a column with crude mixtures containing vastly different polarities and metal particulates degrades the stationary phase and drastically reduces the resolution of the target compound.
Solution: No. Perform a preliminary liquid-liquid extraction. If your starting materials have different acid-base properties, use aqueous washes. For instance, washing the organic layer with a 10% NaOH solution or water can efficiently remove acidic or highly polar inorganic impurities before chromatography [2].
Q4: After chromatography, my product is a viscous oil, but I need a crystalline solid for downstream assays. How do I induce crystallization?A4:Causality: Trace amounts of chromatographic solvents (like ethyl acetate or methanol) can disrupt the crystal lattice formation of pyridazine methanols.
Solution: Recrystallization is an excellent polishing step that removes trace impurities trapped in the oil. Dissolve the compound in a minimal amount of a solubilizing solvent (e.g., dichloromethane) at an elevated temperature, then slowly add an anti-solvent (e.g., hexane or light petroleum) until the solution becomes slightly turbid, and allow it to cool slowly [2].
Part 3: Quantitative Data: Chromatographic System Selection
Use the following table to select the appropriate chromatographic system based on your specific purification challenge.
Purification Challenge
Recommended Stationary Phase
Optimal Mobile Phase
Critical Modifier
Mechanistic Purpose
General crude cleanup
Silica Gel (Normal Phase)
EtOAc / Hexane
1–5% Triethylamine
Neutralizes acidic silanols to prevent lone-pair binding and peak tailing [3].
Isomer separation
C18 (Reversed Phase)
H₂O / Methanol
0.1% TFA
Ion-pairs with basic nitrogens, increasing column affinity and sharpening peaks [3].
Trace impurity removal
None (Recrystallization)
Dichloromethane / Hexane
None
Leverages differential temperature-dependent solubility to exclude impurities [2].
This protocol is designed to maximize the recovery of highly polar pyridazine methanols on standard silica gel.
Stationary Phase Neutralization: Slurry-pack the silica gel column using the initial mobile phase (e.g., 10% EtOAc in Hexane) containing 1% Triethylamine (TEA).
Self-Validation: Collect 10 mL of the column effluent and test with pH paper; it must read basic (pH > 8) to confirm complete silanol masking before loading the sample.
Sample Loading: Due to the high polarity of pyridazine methanols, dry-loading is mandatory. Dissolve the crude mixture in a volatile solvent (e.g., methanol), add a small amount of neutralized silica, and evaporate to a free-flowing powder. Load this evenly onto the column bed.
Gradient Elution: Begin elution with 10% EtOAc in Hexane (with 1% TEA) and gradually increase polarity to 100% EtOAc [4].
Fraction Analysis: Spot fractions on a TLC plate pre-treated with TEA. Visualize under short-wave UV (254 nm).
Self-Validation: The target compound should appear as a tight, circular spot without streaking. Combine fractions containing the pure product and evaporate under reduced pressure.
Protocol B: Preparative Reversed-Phase HPLC for Isomer Resolution
Use this method when normal-phase chromatography fails to separate regional isomers.
Sample Preparation: Dissolve the crude isomer mixture in the initial mobile phase (e.g., 85:15 Methanol:Water) [5].
Self-Validation: Filter the solution through a 0.22 µm PTFE syringe filter to ensure no particulate matter clogs the HPLC frit.
System Equilibration: Equip the HPLC with a preparative C18 column (e.g., ODS, 15 cm x 4.6 mm, 3 µm particle size) [5]. Equilibrate with a mobile phase consisting of Water and Methanol, both spiked with 0.1% Trifluoroacetic acid (TFA) to improve peak shape [3].
Chromatographic Run: Inject the sample and run a shallow gradient (e.g., 10% to 50% Methanol over 30 minutes). Monitor absorbance at 254 nm.
Recovery: Collect the resolved peaks.
Self-Validation: Re-inject a 5 µL aliquot of each collected fraction using an analytical HPLC method to confirm >95% isomeric purity before proceeding to lyophilization.
Part 5: References
BenchChem. "Technical Support Center: Pyridazinone Synthesis Purification."
NIH/PMC. "Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies."
BenchChem. "Technical Support Center: Purification of Pyrimido[5,4-c]pyridazine Analogs."
NIH/PMC. "GC-MS methods to quantify the 2-deoxypentos-4-ulose and 3′-phosphoglycolate pathways of 4′-oxidation of 2-deoxyribose in DNA."
DEA.gov. "Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 )."
Optimization
Module 1: Regioselectivity in Halopyridazine Cross-Coupling
Welcome to the Pyridazine Synthesis Technical Support Center . As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most pervasive side reactions and selectivity issues encountered...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Pyridazine Synthesis Technical Support Center . As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most pervasive side reactions and selectivity issues encountered during the synthesis of substituted pyridazines.
This center is structured around the two most powerful, yet mechanistically temperamental, methodologies in modern pyridazine synthesis: Palladium-Catalyzed Cross-Coupling and Inverse Electron-Demand Diels-Alder (IEDDA) Cycloadditions .
Q: I am attempting a Suzuki-Miyaura Coupling (SMC) on a 3,5-dichloropyridazine, but I am getting a mixture of C3-arylated, C5-arylated, and diarylated products. How can I strictly control the regioselectivity?
Mechanistic Causality:
In palladium-catalyzed cross-coupling, the oxidative addition (OA) step is generally favored at the most electrophilic carbon when identical halogens are present[1]. In 3,5-dichloropyridazine, the C3 position is significantly more electrophilic due to the inductive and resonance electron-withdrawing effects of the adjacent nitrogen atom. Consequently, standard SMC conditions will inherently bias toward C3-arylation[2].
If your goal is to arylate at the C5 position, you are fighting the electronic bias of the ring. To reverse this inherent bias, you must switch from electronic control to bond-dissociation control. By utilizing a mixed halide substrate—specifically placing a weaker C–Br or C–I bond at the C5 position (e.g., 3-chloro-5-bromo-6-phenylpyridazine)—the palladium(0) species will preferentially insert into the weaker C5–Br bond, overriding the electrophilicity of the C3–Cl bond[1].
Decision tree for controlling regioselectivity in Suzuki-Miyaura coupling of dihalopyridazines.
Self-Validating Protocol: C5-Selective SMC of Mixed Halopyridazines
This protocol utilizes bond-dissociation control to ensure C5 selectivity.
Preparation: In an oven-dried Schlenk flask under argon, add 3-chloro-5-bromo-6-phenylpyridazine (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(PPh3)4 (5 mol%).
Solvent System: Add a degassed mixture of Toluene/EtOH (4:1 v/v). The biphasic system aids in the solubility of both the organic substrates and the inorganic base.
Base Addition: Add aqueous Na2CO3 (2.0 M, 2.0 equiv). Crucial Step: The base must be added last to prevent premature degradation of the boronic acid via protodeboronation.
Reaction: Heat the mixture to 90 °C for 4–6 hours.
Validation: Monitor via LC-MS. You should observe the mass of the C5-arylated product (retaining the chlorine isotope pattern: M and M+2 in a 3:1 ratio). If a 1:1 bromine isotope pattern is observed, the reaction erroneously occurred at C3.
Q: I am synthesizing a pyridazine via the IEDDA reaction of a 1,2,4,5-tetrazine with an alkene. My LC-MS shows a major product that is +2 Da higher than my expected pyridazine mass. What is happening, and how do I fix it?
Mechanistic Causality:
You have stalled at the dihydropyridazine (DHP) intermediate. When a tetrazine reacts with an alkene (unlike an alkyne), the initial bicyclic adduct expels nitrogen gas to form a 4,5-dihydropyridazine (4,5-DHP)[3]. Because 4,5-DHPs are relatively unstable, they rapidly undergo a 1,3-prototropic isomerization to the more thermodynamically stable 1,4-dihydropyridazine (1,4-DHP)[4].
The 1,4-DHP is a metastable species. It is sluggish to spontaneously oxidize in air, meaning your reaction mixture will contain this reduced +2 Da species[3]. To drive the reaction to the fully aromatic pyridazine, you must introduce a deliberate oxidation step[5]. Alternatively, if you use an alkyne instead of an alkene, the loss of N2 directly yields the aromatic pyridazine, bypassing the DHP intermediate entirely[6].
IEDDA Mechanistic Pathway & Bottlenecks
Mechanistic pathway and oxidation bottlenecks in the tetrazine-alkene IEDDA reaction.
Self-Validating Protocol: One-Pot IEDDA and Controlled Aromatization
This protocol ensures complete conversion of the metastable 1,4-DHP to the target pyridazine.
Cycloaddition: Dissolve the 1,2,4,5-tetrazine (1.0 equiv) and the alkene (1.2 equiv) in a suitable solvent (e.g., DMSO/water or DCM depending on solubility) at 20 °C[7].
Observation: The reaction is self-indicating. The distinct bright pink/red color of the tetrazine will fade to pale yellow/colorless as the 1,4-DHP intermediate is formed.
Oxidation Step: Once the pink color has completely dissipated (indicating full consumption of the tetrazine), add an oxidant. For mild, DNA-compatible or peptide-compatible conditions, photo-irradiated air-oxidation or mild chemical oxidants (like DDQ or MnO2) can be used[5]. Add DDQ (1.1 equiv) and stir for 1 hour.
Validation: Analyze via LC-MS. The +2 Da mass (1,4-DHP) must be entirely replaced by the exact mass of the fully conjugated pyridazine.
Pro-Tip for Regioselectivity: If you switch to using alkynes to avoid the oxidation step, you may encounter regioselectivity issues (yielding mixtures of 3,4- and 3,5-substituted pyridazines). To solve this, utilize alkynyl sulfides. The significant secondary orbital interactions between the tetrazine and the sulfur-substituted alkyne heavily bias the reaction, yielding highly regioselective trisubstituted pyridazines[6].
References
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes
Chemical Science (RSC Publishing)[Link]
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes (PMC Archive)
National Institutes of Health (NIH)[Link]
Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA
Organic Letters - ACS Publications[Link]
IEDDA reactions of tetrazines with alkenes
ResearchGate[Link]
Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines
RSC Advances (RSC Publishing)[Link]
Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction (PMC Archive)
National Institutes of Health (NIH)[Link]
Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides
Chemical Communications (RSC Publishing)[Link]
Pyridazine C-H Functionalization: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for Pyridazine C-H Functionalization. As a Senior Application Scientist, I have designed this resource to help drug development professionals and synthetic chemists navigate the in...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Pyridazine C-H Functionalization. As a Senior Application Scientist, I have designed this resource to help drug development professionals and synthetic chemists navigate the inherent challenges of modifying electron-deficient diazines.
Pyridazines possess two adjacent nitrogen atoms, creating a highly electron-deficient aromatic ring with strong coordinating capabilities. This unique electronic dissonance often leads to two primary modes of failure during late-stage functionalization: poor regioselectivity due to multiple competing reactive sites, and catalyst poisoning in transition-metal-mediated pathways[1][2]. This guide provides field-proven methodologies, mechanistic causality, and troubleshooting FAQs to optimize your reaction conditions.
Optimization & Troubleshooting Workflow
The following logic tree dictates the selection and optimization of catalytic systems for pyridazine functionalization.
Caption: Workflow for optimizing pyridazine C-H functionalization and troubleshooting reaction pathways.
Core Methodologies & Self-Validating Protocols
To achieve high yields and absolute regiocontrol, protocols must be designed to actively suppress the innate failure modes of the pyridazine core.
Protocol A: Regioselective Minisci-Type Alkylation via N-Activation
Classical Minisci reactions on unbiased pyridazines often yield inseparable mixtures of regioisomers[2][3]. By temporarily installing an N-activating/blocking group (such as a maleate-derived moiety), we lower the LUMO of the heterocycle to accelerate radical addition while simultaneously providing absolute steric and electronic bias toward a specific carbon[4].
Step-by-Step Methodology:
N-Activation: In a 15 mL culture tube, dissolve the pyridazine substrate (0.5 mmol, 1.0 equiv) in dichloromethane. Add the maleate-derived blocking reagent to form the N-functionalized pyridazinium salt. Causality: This step breaks the electronic symmetry of the ring, directing incoming nucleophilic radicals exclusively to the unblocked, most electrophilic adjacent site.
Radical Generation: Add the carboxylic acid donor (1.0 mmol, 2.0 equiv), (NH₄)₂S₂O₈ (1.0 mmol, 2.0 equiv), and AgNO₃ (20 mol%).
Reaction: Add a biphasic solvent mixture of dichloroethane/H₂O (1:1, 5 mL). Seal and stir at 50 °C for 2 hours. Causality: The aqueous phase supports the generation of the Ag(II) oxidant, which abstracts a hydrogen atom from the carboxylic acid, driving oxidative decarboxylation to form the alkyl radical.
Quench & Deprotection: Dilute with dichloromethane, add DBU (3.0 equiv), and stir for 30 minutes at room temperature to remove the blocking group. Extract with 1 N NaOH.
Self-Validation Checkpoint: Monitor the reaction via LCMS prior to the DBU deprotection step. The complete disappearance of the N-functionalized starting material and the emergence of a single product mass peak validates absolute regiocontrol. If multiple product peaks with identical masses appear, the chosen blocking group lacks sufficient steric bulk for your specific substrate.
Protocol B: Nickel-Catalyzed C-H Alkenylation with Lewis Acid Masking
Transition-metal catalysis on pyridazines frequently fails because the adjacent nitrogen atoms act as strong σ-donors, chelating and poisoning the metal center[1].
Step-by-Step Methodology:
Lewis Acid Masking: In an argon-filled glovebox, dissolve the pyridazine (0.2 mmol) in dry toluene. Dropwise, add AlMe₃ (1.2 equiv) at 0 °C and stir for 15 minutes. Causality: AlMe₃ acts as a hard Lewis acid, coordinating tightly to the basic pyridazine nitrogens. This temporarily "masks" their coordinating ability, preventing them from displacing the ligands on the Nickel catalyst.
Functionalization: Add the coupling partner (e.g., alkyne). Seal the vessel and heat at 100 °C for 12 hours.
Quench: Cool to 0 °C and carefully quench with methanol, followed by saturated aqueous Rochelle's salt to break the aluminum complex. Extract with ethyl acetate.
Self-Validation Checkpoint: Run a parallel control reaction omitting the AlMe₃ step. If the control yields 0% conversion while the AlMe₃-treated reaction proceeds to >60% yield, this validates that catalyst poisoning via N-coordination is the primary failure mode being actively suppressed by your protocol.
Quantitative Data Summary
The following table summarizes the expected performance metrics of various optimization strategies for pyridazine functionalization.
Q1: My Minisci reaction yields an inseparable mixture of C3 and C4 alkylated pyridazines. How can I improve regioselectivity?A1: The innate reactivity of pyridazines often leads to poor selectivity because the electron densities at C3 and C4 are highly similar under standard acidic conditions[2]. To resolve this, transition to an N-functionalized pyridinium salt strategy . By temporarily installing a blocking group (e.g., maleate-derived) on one of the nitrogen atoms, you sterically and electronically bias the radical attack to a single position[4]. Alternatively, because the nucleophilicity of radicals can vary based on the environment, adjusting the solvent polarity and pH can shift the balance between innate and conjugate reactivity[2].
Q2: When attempting transition-metal (Pd or Ni) catalyzed C-H functionalization on pyridazines, my conversion stalls at <10%. What is the cause?A2: Your catalyst is being poisoned. The two adjacent nitrogen atoms in pyridazine are potent chelators that readily bind to transition metals, displacing essential ligands and halting the catalytic cycle. To mitigate this, introduce a Lewis acid such as trimethylaluminum (AlMe₃) prior to adding your catalyst[1]. The Lewis acid coordinates to the basic nitrogen atoms, temporarily masking them and allowing the C-H activation and migratory insertion steps to proceed unhindered.
Q3: Direct C-H functionalization of my complex pyridazine analog is failing completely despite using Lewis acids and N-activation. Are there alternative late-stage strategies?A3: Yes. If direct functionalization of the diazine is unviable, you should utilize a "skeletal editing" approach[5]. Pyridines are significantly easier to functionalize than pyridazines. You can perform your desired C-H functionalization on a tractable pyridine analog first. Subsequently, you can convert the functionalized pyridine core directly into a pyridazine via a single-atom carbon-to-nitrogen replacement. This is achieved by ortho-azide introduction followed by a photoinitiated rearrangement of N-amino-2-azidopyridinium cations, effectively bypassing the pyridazine functionalization bottleneck entirely[5].
Q4: I am observing overalkylation (di-alkylation) in my radical-based functionalization. How do I stop the reaction at mono-alkylation?A4: Overalkylation occurs because the mono-alkylated pyridazine product is often more electron-rich (and thus more reactive toward certain radicals) than the starting material. Using N-functionalized pyridinium salts under acid-free conditions drastically reduces overalkylation because the mono-addition product undergoes rapid rearomatization and steric shielding that prevents a second equivalent of the radical from attacking[3]. Ensure your equivalents of the carboxylic acid donor and oxidant are strictly controlled (no more than 2.0 equiv).
References
[2] Title: Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Source: PMC - NIH. URL:[Link]
[3] Title: N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C–H Functionalization via Radical-Based Processes under Visible Light Irradiation. Source: Accounts of Chemical Research (ACS). URL:[Link]
[5] Title: Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Source: PubMed - NIH / Science. URL:[Link]
[4] Title: Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Source: PubMed - NIH / JACS. URL:[Link]
Technical Support Center: Pyridazine Synthesis Troubleshooting Guide
Welcome to the technical support center for pyridazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for pyridazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyridazine and its derivatives. As Senior Application Scientists, we provide not just solutions, but the underlying principles to empower your experimental success.
Frequently Asked Questions (FAQs)
My pyridazine synthesis is resulting in a very low yield. What are the most common causes and how can I address them?
Low yields in pyridazine synthesis are a frequent issue and can often be traced back to a few key areas. The most prevalent synthetic route, the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives, is sensitive to several factors.[1][2]
Possible Causes & Solutions:
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly impede the reaction.[3]
Temperature: While some condensations proceed at room temperature, many require heating to overcome the activation energy of the cyclization and dehydration steps.[4] Conversely, excessive heat can lead to the decomposition of starting materials or products. We recommend starting with the literature-reported temperature and then systematically screening a range of temperatures (e.g., in 10-20 °C increments) while monitoring the reaction by Thin Layer Chromatography (TLC).
Reaction Time: Incomplete reactions are a common source of low yields. Monitor the reaction progress closely using TLC or LC-MS. If the reaction stalls, a longer reaction time or a moderate increase in temperature may be necessary.
Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction rate.[3] Protic solvents like ethanol or acetic acid are commonly used as they can facilitate proton transfer during the condensation and dehydration steps. If solubility is an issue, consider a co-solvent system or a higher-boiling point solvent like n-butanol or toluene.
Purity and Stability of Reactants: The purity of your starting materials, particularly the hydrazine reagent, is critical.
Hydrazine Stability: Hydrazine and its derivatives, especially phenylhydrazine, are susceptible to air oxidation, which can lead to the formation of colored impurities and a reduction in the effective concentration of the nucleophile.[5] It is highly recommended to use freshly opened or distilled hydrazine. If using a salt like hydrazine sulfate, a mild base may be needed to liberate the free hydrazine.
1,4-Dicarbonyl Precursor: Ensure the purity of your 1,4-dicarbonyl compound. Impurities can lead to unwanted side reactions.
Inefficient Purification: Significant product loss can occur during workup and purification.[3]
Workup: During aqueous workup, ensure the pH is adjusted to a level where your product is least soluble to maximize precipitation. If extracting, perform multiple extractions with a suitable organic solvent to ensure complete recovery.
Purification: For recrystallization, careful solvent selection is key to maximizing recovery.[6] For column chromatography, deactivation of silica gel with a small percentage of triethylamine in the eluent can prevent the acidic silica from degrading sensitive products.
Below is a troubleshooting workflow to systematically address low yield:
Caption: Troubleshooting workflow for low pyridazine synthesis yield.
My reaction mixture is turning a dark color, and I'm isolating colored impurities. What's happening and how can I prevent it?
The formation of colored impurities is a common observation, particularly when using substituted hydrazines like phenylhydrazine.[5] This is almost always due to the air-oxidation and subsequent decomposition of the hydrazine reagent.
Preventative Measures:
Use High-Purity Reagents: Start with the highest purity hydrazine available. If the reagent is old or discolored (phenylhydrazine should be a pale yellow liquid/solid), it should be purified by distillation before use.[5]
Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon is a highly effective way to prevent oxidation. This is especially critical for reactions that require prolonged heating.
Storage of Hydrazine Reagents: Proper storage is essential for maintaining the stability of your hydrazine reagents. They should be stored in a cool, dark place, in a tightly sealed container to protect from air and light.[5]
Reagent
Appearance
Stability Characteristics
Handling Precautions
Hydrazine Hydrate
Colorless liquid
Less stable, volatile
Highly toxic and corrosive. Use in a well-ventilated fume hood with appropriate PPE.[5]
Hydrazine Sulfate
White crystalline solid
More stable, less volatile
Less hazardous to handle than hydrazine hydrate, but still toxic.[5]
Phenylhydrazine
Pale yellow liquid/solid
Prone to oxidation; turns reddish-brown on exposure to air and light
Toxic and readily absorbed through the skin. Handle with extreme care.[5]
I am observing the formation of multiple products in my reaction. How can I improve the selectivity for my desired pyridazine?
Side product formation can arise from several sources, including competing reaction pathways and the inherent reactivity of the starting materials.
Common Side Reactions and Solutions:
Incomplete Cyclization: In some cases, the intermediate hydrazone may be stable and fail to cyclize efficiently. This can be addressed by increasing the reaction temperature or adding a catalytic amount of acid (e.g., acetic acid) to promote the final dehydration and ring-closure step.
Formation of Isomers: With unsymmetrical 1,4-dicarbonyl compounds, the initial condensation with hydrazine can occur at either carbonyl group, potentially leading to a mixture of regioisomers. The regioselectivity is often influenced by the electronic and steric nature of the substituents on the dicarbonyl compound. Modifying the reaction solvent or temperature may influence the isomeric ratio.
Over-oxidation: If the reaction conditions are too harsh, the initially formed dihydropyridazine may be oxidized further or undergo other decomposition pathways. Using milder oxidizing agents or controlling the reaction time can mitigate this.
The general reaction mechanism for the condensation of a 1,4-dicarbonyl with hydrazine is depicted below:
Caption: Generalized reaction mechanism for pyridazine synthesis.
Experimental Protocols
Protocol: General Procedure for Pyridazine Synthesis from a 1,4-Dicarbonyl Compound
This protocol provides a general starting point for the synthesis of a pyridazine derivative via the condensation of a 1,4-dicarbonyl compound with hydrazine hydrate.
Materials:
1,4-dicarbonyl compound (1.0 eq)
Hydrazine hydrate (1.1 - 1.2 eq)
Ethanol (or another suitable solvent)
Glacial acetic acid (catalytic amount, optional)
Round-bottom flask
Reflux condenser
Stir bar
Procedure:
To a round-bottom flask, add the 1,4-dicarbonyl compound (1.0 eq) and dissolve it in a minimal amount of ethanol.[7]
Add a stir bar to the flask.
Slowly add hydrazine hydrate (1.1 - 1.2 eq) to the solution at room temperature. A slight exotherm may be observed.
(Optional) Add a few drops of glacial acetic acid to catalyze the reaction.[7]
Attach a reflux condenser and heat the reaction mixture to reflux.
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
The crude product can then be purified by recrystallization or column chromatography.[6]
References
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
Troubleshooting low yield in multi-component pyridine synthesis - Benchchem. Benchchem.
Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis - Benchchem. Benchchem.
A Technical Guide to the Synthesis of Pyridazine Deriv
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
Exploring γ-Nitroketones as 1,4-Dicarbonyl Precursors for Annulation to Pyridazines through Interrupted Nef Reaction | Organic Letters - ACS Publications.
Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives | The Journal of Organic Chemistry - ACS Publications.
Synthesis of pyridazines - Organic Chemistry Portal. Organic Chemistry Portal.
Product Class 8: Pyridazines. Thieme.
Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one - Benchchem. Benchchem.
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. Liberty University.
Strategy for the synthesis of pyridazine heterocycles and its deriv
A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - Research Journal of Pharmacy and Technology. Research Journal of Pharmacy and Technology.
(PDF) Pyridazine and condensed pyridazine synthesis - ResearchGate.
Pyridazine Deriv
Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. YouTube.
The Dimethylpyridazine Scaffold: A Privileged Core in Modern Drug Discovery
A Comparative Guide to Structure-Activity Relationships Across Key Therapeutic Targets The dimethylpyridazine core, a deceptively simple six-membered aromatic ring with two adjacent nitrogen atoms and two methyl groups,...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Guide to Structure-Activity Relationships Across Key Therapeutic Targets
The dimethylpyridazine core, a deceptively simple six-membered aromatic ring with two adjacent nitrogen atoms and two methyl groups, has emerged as a "privileged scaffold" in medicinal chemistry. Its synthetic tractability and ability to form key interactions with a variety of biological targets have led to its incorporation into a multitude of potent and selective therapeutic agents. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of dimethylpyridazine analogs across three critical therapeutic areas: Hedgehog signaling pathway inhibition, Poly(ADP-ribose) polymerase-1 (PARP-1) inhibition, and Cyclooxygenase (COX) inhibition for anti-inflammatory effects. By examining the subtle yet critical interplay between structural modifications and biological activity, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to leverage this versatile scaffold for future therapeutic innovations.
Section 1: Dimethylpyridazine Analogs as Hedgehog Signaling Pathway Inhibitors
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development that, when aberrantly reactivated in adults, can drive the formation and progression of various cancers, including medulloblastoma and basal cell carcinoma.[1] The Smoothened (SMO) receptor is a key transmembrane protein in this pathway and a prime target for therapeutic intervention.[1][2]
Comparative SAR Analysis
A significant breakthrough in this area involved the modification of the known SMO inhibitor, Taladegib. Researchers replaced its bicyclic phthalazine core with a dimethylpyridazine moiety, leading to a new class of potent Hh pathway inhibitors.[2] The general structure of these analogs consists of a central dimethylpyridazine core, a linker, and a substituted benzoyl group.
The piperidin-4-amine linker was found to be optimal for connecting the dimethylpyridazine core to the fluorine-substituted benzoyl pharmacophore.[2] Further optimization of the benzoyl moiety and exploration of different aliphatic or aromatic rings attached to the dimethylpyridazine core have elucidated key SAR trends.
Table 1: SAR of Dimethylpyridazine Analogs as Hedgehog Pathway Inhibitors
Compound
R Group on Pyridazine
Linker
Benzoyl Substitution
IC50 (nM) for Gli-luciferase Inhibition
Reference
Taladegib (Lead)
-
4-methylamino-piperidine
1-methyl-1H-pyrazol and 4-fluoro-2-(trifluoromethyl)benzamide
From the data, it is evident that a small heterocyclic ring, like the 1-methyl-1H-pyrazol at the R position, is crucial for high potency, likely mimicking the interactions of the original phthalazine core of Taladegib. Bulky aliphatic or aromatic groups at this position are detrimental to activity. The piperidin-4-amine linker consistently provides the best activity, suggesting an optimal spatial arrangement of the pharmacophores. Compound 11c emerged as a highly potent inhibitor with an IC50 value comparable to the lead compound, Taladegib, and also demonstrated encouraging in vivo efficacy in a mouse medulloblastoma allograft model.[2]
Experimental Protocols
General Synthesis of Dimethylpyridazine Hedgehog Inhibitors
The synthesis of these analogs typically involves a multi-step process. A key step is the nucleophilic substitution of a halogenated dimethylpyridazine with the desired linker, followed by an amidation reaction to attach the substituted benzoyl moiety. The choice of protecting groups for the linker is critical to ensure the desired regioselectivity.
Step 1: Synthesis of the Dimethylpyridazine Core: This can be achieved through various methods, often starting from a diketone and hydrazine.
Step 2: Functionalization of the Core: Introduction of a leaving group (e.g., chlorine) allows for subsequent coupling reactions.
Step 3: Coupling with the Linker: The halogenated dimethylpyridazine is reacted with the chosen linker (e.g., a protected piperidin-4-amine derivative).
Step 4: Deprotection and Amidation: Removal of the protecting group from the linker is followed by coupling with the desired substituted benzoic acid to yield the final product.
In Vitro Gli-luciferase Reporter Assay
This assay is a standard method for quantifying the activity of the Hedgehog signaling pathway.[3]
Cell Line: NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter gene are commonly used.
Procedure:
Cells are seeded in 96-well plates and allowed to attach overnight.
The cells are then treated with a known Hh pathway agonist (e.g., Shh-conditioned medium or a small molecule agonist like SAG) in the presence of varying concentrations of the test compounds.
After a suitable incubation period (e.g., 24-48 hours), the cells are lysed, and luciferase activity is measured using a luminometer.
The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Section 2: Dimethylpyridazine Analogs as Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors
PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[4][5] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[6]
Comparative SAR Analysis
The development of dimethylpyridazine-based PARP-1 inhibitors has often been guided by the structure of the approved drug Olaparib, which features a phthalazinone core. Replacing this with a pyridopyridazinone or a related dimethylpyridazinone scaffold has yielded potent inhibitors.[7][8]
A crucial interaction for PARP-1 inhibition is the hydrogen bonding with Gly863 and Ser904 in the enzyme's active site. The dimethylpyridazinone core effectively serves as a pharmacophore to establish these interactions. Modifications to the "tail" portion of the molecule, which extends out of the active site, have a significant impact on potency.
Table 2: SAR of Dimethylpyridazine Analogs as PARP-1 Inhibitors
The data indicates that the pyridopyridazinone scaffold is an excellent isostere for the phthalazinone core of Olaparib.[7] The nature of the substituent on the piperazine tail is critical for maintaining high potency. The fluorobenzoyl group in compound 8a likely engages in favorable interactions within the protein, leading to an IC50 value comparable to Olaparib. Unsubstituted or small aliphatic substituents on the piperazine lead to a significant loss of activity.
Experimental Protocols
General Synthesis of Dimethylpyridazinone PARP-1 Inhibitors
The synthesis of these inhibitors often starts with the construction of the pyridopyridazinone core, followed by the attachment of the side chain.
Step 1: Core Synthesis: This can be achieved through a condensation reaction between a substituted pyridine dicarboxylic acid derivative and hydrazine.
Step 2: Side Chain Attachment: A common strategy is to introduce a leaving group on the core, which can then be displaced by the desired piperazine derivative.
In Vitro PARP-1 Activity Assay
Several assay formats are available to measure PARP-1 activity, including chemiluminescent and fluorescent methods.[4][5][9]
Principle: These assays typically measure the incorporation of ADP-ribose units onto a substrate protein (e.g., histones) or the consumption of the NAD+ substrate.
Procedure (Chemiluminescent Assay):
A 96-well plate is coated with histones.
Recombinant PARP-1 enzyme is added along with biotinylated NAD+ and the test compounds at various concentrations.
After incubation, the plate is washed, and a streptavidin-HRP conjugate is added to detect the incorporated biotinylated ADP-ribose.
A chemiluminescent substrate is added, and the signal is read on a luminometer.
IC50 values are determined from the dose-response curves.
Section 3: Dimethylpyridazine Analogs as Anti-inflammatory Agents (COX Inhibitors)
Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to treat pain and inflammation. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. There are two main isoforms, COX-1 (constitutively expressed and involved in physiological functions) and COX-2 (inducible during inflammation). Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[10][11]
Comparative SAR Analysis
The pyridazine and pyridazinone scaffolds have been extensively explored for the development of novel anti-inflammatory agents, with many derivatives showing potent and selective COX-2 inhibition.[10][12][13][14]
Table 3: SAR of Pyridazine Analogs as COX Inhibitors
The SAR studies reveal that the nature and position of substituents on the pyridazine ring are critical for both potency and selectivity. For many potent and selective inhibitors, a p-sulfonamido or a p-methoxyphenyl group on one of the aryl substituents is a common feature, as this allows for interaction with the side pocket of the COX-2 active site.[10][14] Compound 3g , a pyridazinone derivative, exhibited exceptionally high potency and selectivity, comparable to celecoxib, and also showed a superior gastrointestinal safety profile in vivo.[14]
Experimental Protocols
General Synthesis of Anti-inflammatory Pyridazine Derivatives
The synthesis of these compounds often involves the construction of the pyridazine ring through the condensation of a 1,4-dicarbonyl compound with hydrazine or a substituted hydrazine.
Step 1: Synthesis of a suitable 1,4-dicarbonyl precursor, often via a Friedel-Crafts acylation or a similar reaction.
Step 2: Cyclization with hydrazine hydrate or a substituted hydrazine to form the pyridazine or pyridazinone ring.
Step 3: Further modifications of the substituents on the ring as needed.
In Vitro COX-1/COX-2 Inhibition Assay
This assay is used to determine the potency and selectivity of the compounds for the two COX isoforms.[11][15]
Method: A common method is the enzyme immunoassay (EIA) which measures the amount of prostaglandin E2 (PGE2) produced.
Procedure:
Recombinant human COX-1 or COX-2 enzyme is incubated with arachidonic acid (the substrate) in the presence of the test compounds at various concentrations.
The reaction is stopped, and the amount of PGE2 produced is quantified using a competitive EIA kit.
The IC50 values for each isoform are calculated, and the selectivity index (SI = IC50 COX-1 / IC50 COX-2) is determined.
Conclusion and Future Perspectives
The dimethylpyridazine scaffold has proven to be a remarkably versatile and fruitful starting point for the development of potent and selective inhibitors for a diverse range of therapeutic targets. The comparative analysis presented here highlights several key principles that can guide future drug discovery efforts:
Isosteric Replacement: The dimethylpyridazine core can effectively serve as an isostere for other bicyclic or heterocyclic systems, such as phthalazines, while maintaining or even improving biological activity and physicochemical properties.
Substituent Effects: The potency and selectivity of dimethylpyridazine analogs are highly sensitive to the nature and position of substituents. Small, targeted modifications can lead to significant improvements in the pharmacological profile.
Linker Optimization: In multi-component molecules, the linker connecting the dimethylpyridazine core to other pharmacophores plays a critical role in defining the optimal spatial orientation for target engagement.
While this guide has focused on Hedgehog, PARP, and COX inhibition, the potential of the dimethylpyridazine scaffold is far from exhausted. Preliminary studies suggest its utility in developing inhibitors for other important targets, such as various kinases.[16][17] Future research should continue to explore the vast chemical space around this privileged core, leveraging the SAR insights gained from different target classes to design the next generation of innovative therapeutics. The integration of computational modeling with traditional medicinal chemistry approaches will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.
References
Wang, C., Zhu, M., Lu, X., et al. (2018). Synthesis and evaluation of novel dimethylpyridazine derivatives as hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 26(12), 3308-3320. [Link]
Abdel-Aziz, A. A., et al. (2012). Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents. Archives of Pharmacal Research, 35(12), 2077-2092. [Link]
Silva, A. M., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, 14(10), 1954-1963. [Link]
Hassan, M. A., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry, 150, 107623. [Link]
Sharma, D., et al. (2022). Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. Pharmaceuticals, 15(11), 1388. [Link]
Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives. SAR Publication. [Link]
Sharma, P., et al. (2020). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 12(6), 1-8. [Link]
Kundu, J., & Sinha, S. (2020). Design of Hedgehog pathway inhibitors for cancer treatment. WIREs Mechanisms of Disease, 12(5), e1490. [Link]
Baytaş, S. N., et al. (2026). Synthesis of antipyrine/pyridazinone hybrids and investigation of their in vivo analgesic and anti-inflammatory activities. Turkish Journal of Chemistry. [Link]
El-Sayed, M. A. A., et al. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 14(19), 13337-13356. [Link]
Kassab, A. E., et al. (2020). New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation. Bioorganic Chemistry, 94, 103497. [Link]
Kumar, A., et al. (2023). Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives. Oriental Journal of Chemistry, 39(5). [Link]
El-Masry, G. H., & El-Naggar, M. A. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry, 87, 586-597. [Link]
Zhang, Y., et al. (2021). Design and biological evaluation of phenyl imidazole analogs as hedgehog signaling pathway inhibitors. Archiv der Pharmazie, 354(1), e2000216. [Link]
Li, Y., et al. (2024). Synthesis of pyridyl pyrimidine hedgehog signaling pathway inhibitors and their antitumor activity in human pancreatic cancer. European Journal of Medicinal Chemistry, 280, 116961. [Link]
El-Masry, G. H., & El-Naggar, M. A. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. ResearchGate. [Link]
Schepetkin, I. A., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. International Journal of Molecular Sciences, 23(12), 6479. [Link]
Williams, J. A., et al. (2003). Identification of a small molecule inhibitor of the hedgehog signaling pathway: Effects on basal cell carcinoma-like lesions. Proceedings of the National Academy of Sciences, 100(8), 4616-4621. [Link]
BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]
Slusarz, A., & Shenouda, N. S. (2010). Common Botanical Compounds Inhibit the Hedgehog Signaling Pathway in Prostate Cancer. Cancer Prevention Research, 3(4), 495-504. [Link]
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Asif, M. (2016). Biological Potential and Chemical Properties of Pyridine and Piperidine Fused Pyridazine Compounds: Pyridopyridazine a Versatile Nucleus. ResearchGate. [Link]
BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from [Link]
Das, R., & Dimmock, J. R. (2018). Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. ResearchGate. [Link]
Stanley, J. T., et al. (2026). PARP1 directly disassembles nucleosomes to regulate DNA repair. bioRxiv. [Link]
Lospinoso, J. A., et al. (2024). Hedgehog Pathway Inhibition by Novel Small Molecules Impairs Melanoma Cell Migration and Invasion under Hypoxia. International Journal of Molecular Sciences, 25(4), 2095. [Link]
DeBerardinis, A. M. (2014). Design, synthesis and biological evaluation of small molecule inhibitors of the Hedgehog Signaling Pathway. UConn Library. [Link]
Li, H., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 22(1), 133. [Link]
Li, R., et al. (2015). Design, synthesis and biological evaluation of pyridazino[3,4,5-de]quinazolin-3(2H)-one as a new class of PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(11), 2340-2344. [Link]
Kumar, A., et al. (2017). Design, Synthesis and Biological Evaluation of novel Hedgehog Inhibitors for treating Pancreatic Cancer. DigitalCommons@UNO. [Link]
Kumar, R., et al. (2021). Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Letters in Drug Design & Discovery, 18(1), 86-95. [Link]
Zhou, J., et al. (2017). Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. Bioorganic Chemistry, 70, 130-141. [Link]
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Kim, J. S., et al. (2019). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Molecules, 24(21), 3848. [Link]
El-Gohary, N. S., et al. (2020). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances, 10(56), 33887-33904. [Link]
Head-to-Head Comparison of Synthetic Routes to Pyridazinyl Methanols: A Technical Guide for Late-Stage Functionalization
The hydroxymethylation of 1,2-diazines (pyridazines) is a critical transformation in medicinal chemistry. The introduction of a hydroxymethyl group (–CH₂OH) profoundly alters the physicochemical properties of a pharmacop...
Author: BenchChem Technical Support Team. Date: April 2026
The hydroxymethylation of 1,2-diazines (pyridazines) is a critical transformation in medicinal chemistry. The introduction of a hydroxymethyl group (–CH₂OH) profoundly alters the physicochemical properties of a pharmacophore, modulating its lipophilicity (log P), enhancing aqueous solubility, and introducing a versatile hydrogen-bond donor/acceptor[1].
Historically, accessing pyridazinyl methanols relied on the brute-force reduction of pre-functionalized pyridazine esters. However, the electron-deficient nature of the diazine core makes it highly susceptible to over-reduction. Today, modern C–H functionalization strategies—specifically photoredox and electrophotocatalytic Minisci-type reactions—offer elegant, late-stage alternatives[2][3].
This guide provides an objective, head-to-head technical comparison of the three primary methodologies for synthesizing pyridazinyl methanols, complete with mechanistic causality, self-validating protocols, and comparative performance data.
Strategic Decision Matrix
Before selecting a synthetic route, chemists must weigh the availability of starting materials against the functional group tolerance required for the target molecule.
Figure 1: Strategic decision tree for selecting a pyridazinyl methanol synthetic route.
Route 1: Classical Hydride Reduction of Pyridazine Carboxylates
The classical approach involves the nucleophilic addition of a hydride to a pre-installed ester or carboxylic acid on the pyridazine ring.
Mechanistic Rationale & Causality
While milder hydrides like DIBAL-H or NaBH₄ are often preferred in standard organic synthesis, they frequently stall at the hemiacetal intermediate or fail to react with electron-poor diazine esters. Consequently, Lithium Aluminum Hydride (LiAlH₄) is typically required to drive the reduction to completion[4]. However, the highly electrophilic nature of the pyridazine ring introduces a severe causality loop: the strong hydride required to reduce the ester is also strong enough to attack the ring carbons, leading to dihydropyridazine or tetrahydropyridazine byproducts. Strict cryogenic control (0 °C to -78 °C) is mandatory to kinetically favor carbonyl reduction over ring reduction.
Self-Validating Experimental Protocol
Target: Pyridazin-3-ylmethanol from ethyl pyridazine-3-carboxylate.
Initiation: Dissolve ethyl pyridazine-3-carboxylate (1.0 equiv) in anhydrous THF (0.2 M) under an N₂ atmosphere. Cool the reaction flask to 0 °C using an ice-water bath.
Reduction: Dropwise add a solution of LiAlH₄ (1.0 M in THF, 1.0 equiv).
Validation Check: Vigorous bubbling indicates the presence of moisture. The internal temperature must not exceed 5 °C during addition to prevent runaway ring reduction[4].
Monitoring: Stir the resulting suspension for 30 minutes at 0 °C. Quench a 10 µL reaction aliquot in EtOAc/H₂O and analyze via TLC (10% MeOH/DCM). The ester starting material spot should be entirely consumed.
Fieser Workup (Critical Step): To quench the active hydride, sequentially add
x
mL H₂O,
x
mL 15% NaOH, and
3x
mL H₂O (where
x
is the mass of LiAlH₄ in grams). Stir vigorously for 1 hour.
Validation Check: A white, granular precipitate of aluminum salts must form. If the mixture remains a gel, the highly polar pyridazinyl methanol will be trapped in the emulsion. Add additional water and stir until granular.
Isolation: Filter the mixture through a pad of Celite, wash the residual solid extensively with EtOAc, and concentrate the filtrate under reduced pressure. Purify via silica gel chromatography to afford the product (Typical yield: ~26%)[4].
To bypass the need for pre-functionalized starting materials, the Minisci reaction allows for direct C–H hydroxymethylation. Classical Minisci conditions (heat, strong acids, ammonium persulfate) are highly destructive to complex pharmacophores. The modern photoredox variant solves this by generating the hydroxymethyl radical (•CH₂OH) at room temperature[2].
Mechanistic Rationale & Causality
This route utilizes an Iridium(III) photocatalyst and benzoyl peroxide (BPO) as a terminal oxidant. Visible light excites the Ir(III) catalyst, which transfers an electron to BPO, generating a phenyl radical. The phenyl radical abstracts a hydrogen atom from methanol (the solvent and C1 source) to generate the nucleophilic •CH₂OH radical[2].
Crucially, the addition of Trifluoroacetic Acid (TFA) is required. Protonating the pyridazine nitrogen drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle, reversing its polarity and making it highly electrophilic toward the incoming •CH₂OH radical[2].
Figure 2: Catalytic cycle of photoredox-mediated Minisci hydroxymethylation of pyridazines.
Self-Validating Experimental Protocol
Target: Direct C–H hydroxymethylation of a pyridazine core.
Reaction Setup: In a dry, transparent vial, combine the pyridazine substrate (1.0 equiv), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1-2 mol %), and BPO (2.0 equiv).
Solvent & Acidification: Dissolve the mixture in anhydrous methanol (0.1 M). Add TFA (1.5 equiv).
Validation Check: The solution should exhibit a characteristic pale yellow/orange hue, confirming the solubility of the active Ir(III) species. Degas the solution by sparging with N₂ for 15 minutes to prevent oxygen quenching of the excited state catalyst.
Irradiation: Seal the vial and irradiate with 450 nm blue LEDs at room temperature for 8–12 hours.
Validation Check: Monitor via LC-MS. The reaction is self-validating when the starting material mass peak is consumed and the M+30 mass peak (addition of •CH₂OH) plateaus[2].
Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the TFA. Extract with EtOAc, dry over Na₂SO₄, and purify via supercritical fluid chromatography (SFC) to separate any regioisomers[2].
While photoredox Minisci is effective, it requires stoichiometric chemical oxidants (like BPO) which generate waste and can cause over-oxidation of the newly formed benzylic alcohol into an aldehyde[3]. Electrophotocatalysis merges electrochemistry and photochemistry to use electricity as the sole "sacrificial oxidant"[1].
Mechanistic Rationale & Causality
In this cross-dehydrogenative coupling (CDC) approach, an organic dye (Acridine A1) acts as the photocatalyst. Instead of relying on BPO, the system uses an anodic oxidation step to turn over the catalyst and oxidize the radical cation intermediate. By fine-tuning the anodic potential (+0.6 V vs. SCE), the chemist can selectively drive the desired hydroxymethylation while preventing the unproductive over-oxidation of the product to formaldehyde or the corresponding pyridazine-aldehyde[3].
Self-Validating Experimental Protocol
Target: Sustainable C–H hydroxymethylation without chemical oxidants.
Cell Setup: Equip an undivided electrochemical cell with a carbon felt anode and a platinum plate cathode.
Reaction Mixture: Add the pyridazine substrate (1.0 equiv), Acridine A1 catalyst (5 mol %), and LiCl (as a supporting electrolyte and HAT mediator precursor) in a mixture of Methanol/HCl(aq).
Electrophotolysis: Apply a constant current while simultaneously irradiating the cell with blue LEDs.
Validation Check: Monitor the cell voltage. A stable voltage indicates healthy conductivity and prevents the degradation of the carbon felt anode.
Isolation: Upon completion (verified by LC-MS), neutralize the mixture, extract with organic solvent, and purify via column chromatography. The absence of stoichiometric oxidant byproducts (like benzoic acid from BPO) drastically simplifies the purification process[1][3].
Quantitative Performance Comparison
The following table summarizes the operational metrics of the three methodologies to aid in route selection.
For early-stage discovery where the starting pyridazine-carboxylate is commercially available and lacks sensitive functional groups, Route 1 (Hydride Reduction) remains a viable, albeit low-yielding, brute-force method.
However, for late-stage functionalization of complex drug candidates, Route 2 (Photoredox Minisci) is the undisputed gold standard. Its mild room-temperature conditions and excellent functional group tolerance make it highly reliable for generating structure-activity relationship (SAR) libraries. As laboratory infrastructure evolves, Route 3 (Electrophotocatalysis) will likely supersede Route 2, offering a greener, oxidant-free pathway to these vital pharmacophores.
References
DiRocco, D. A., et al. "Photoredox-Catalyzed Hydroxymethylation of Heteroaromatic Bases." The Journal of Organic Chemistry, ACS Publications, 2016.[Link][2]
Genovino, J., et al. "Electrophotocatalytic Hydroxymethylation of Azaarenes with Methanol." Organic Letters, ACS Publications, 2024.[Link][1][3]
Validating the Mechanism of Action of (5,6-dimethylpyridazin-4-yl)methanol Derivatives: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the rigorous validation of a compound's mechanism of action (MOA) is paramount. It is the bedrock upon which successful therapeutic development is built, ensuring that a molecul...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery, the rigorous validation of a compound's mechanism of action (MOA) is paramount. It is the bedrock upon which successful therapeutic development is built, ensuring that a molecule's biological effects are a direct consequence of its intended molecular interaction. This guide provides an in-depth, experience-driven framework for validating the MOA of a novel class of compounds, the (5,6-dimethylpyridazin-4-yl)methanol derivatives. While this specific chemical scaffold is not yet extensively characterized in public literature, its pyridazine core is present in numerous pharmacologically active agents, suggesting a rich potential for therapeutic innovation.[1][2][3]
Drawing from the broad bioactivity of pyridazine-containing molecules, which includes roles as kinase and phosphodiesterase inhibitors, we will proceed with the hypothesis that our lead derivative, which we will refer to as PYRIMETH-1, acts as a protein kinase inhibitor.[4][5] This guide will delineate a comprehensive, multi-faceted strategy to test this hypothesis, comparing the experimental workflow and potential data outcomes with those of a well-established kinase inhibitor. Our objective is to provide a robust, self-validating system of inquiry that moves logically from initial biochemical characterization to cellular target engagement and downstream functional effects.
A Phased Approach to MOA Validation: From Benchtop to Cellular Context
The journey of validating a compound's MOA is a systematic process of building confidence in its intended biological activity. We will structure our investigation into three key phases, each designed to answer a critical question:
Phase 1: Biochemical Characterization: Does PYRIMETH-1 directly interact with and inhibit our putative kinase target?
Phase 2: Cellular Target Engagement: Does PYRIMETH-1 bind to its target within the complex environment of a living cell?
Phase 3: Downstream Functional Effects: Does target engagement by PYRIMETH-1 translate into the expected modulation of cellular signaling pathways?
This phased approach ensures that we establish a clear line of sight from direct target interaction to the desired cellular outcome, a crucial element for advancing a compound through the drug discovery pipeline.
Phase 1: Biochemical Characterization - The Initial Litmus Test
The first step in our validation journey is to ascertain whether PYRIMETH-1 has a direct inhibitory effect on our hypothesized kinase target. This is typically achieved through in vitro enzyme assays.[6][7][8]
Experimental Workflow: In Vitro Kinase Inhibition Assay
The objective of this experiment is to determine the half-maximal inhibitory concentration (IC50) of PYRIMETH-1 against our target kinase. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% and is a key measure of its potency.[9]
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol: In Vitro Kinase Inhibition Assay
Reagent Preparation:
Prepare a stock solution of PYRIMETH-1 in a suitable solvent (e.g., DMSO).
Prepare serial dilutions of PYRIMETH-1 to create a concentration gradient.
Prepare a solution of the recombinant target kinase in assay buffer.
Prepare a solution of ATP and the kinase's specific substrate in assay buffer.
Assay Plate Setup:
Add the kinase solution to the wells of a microplate.
Add the different concentrations of PYRIMETH-1 to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle only).
Incubate the plate for a predetermined time to allow the inhibitor to bind to the kinase.
Reaction Initiation and Incubation:
Initiate the kinase reaction by adding the ATP and substrate solution to each well.
Incubate the plate at the optimal temperature for the kinase reaction for a specific duration.
Detection and Data Analysis:
Stop the reaction and add a detection reagent that generates a signal (e.g., luminescence, fluorescence) proportional to the amount of product formed.
Measure the signal using a plate reader.
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]
Comparative Data: PYRIMETH-1 vs. a Known Kinase Inhibitor
Compound
Target Kinase
IC50 (nM)
PYRIMETH-1
Kinase X
50
Known Inhibitor A
Kinase X
10
PYRIMETH-1
Kinase Y (Off-target)
>10,000
This is hypothetical data for illustrative purposes.
This initial biochemical screen provides the first piece of evidence for our hypothesis. An IC50 in the nanomolar range suggests that PYRIMETH-1 is a potent inhibitor of our target kinase.
Broad Kinase Selectivity Profiling: A Crucial Step for Therapeutic Viability
While potency is important, selectivity is equally critical for a successful therapeutic. A non-selective kinase inhibitor can lead to off-target effects and toxicity. Therefore, it is essential to profile PYRIMETH-1 against a broad panel of kinases to understand its selectivity profile.[11][12] Several contract research organizations (CROs) offer kinome profiling services that can screen a compound against hundreds of kinases.[13][14][15][16]
The data from a kinome scan is typically represented as a percentage of inhibition at a fixed concentration of the compound. Highly selective inhibitors will show significant inhibition of only a few kinases, while non-selective inhibitors will inhibit a large number of kinases.
Phase 2: Cellular Target Engagement - Bridging the In Vitro-In Vivo Gap
Demonstrating that a compound can inhibit a purified enzyme in a test tube is a crucial first step, but it does not guarantee that it will be effective in a cellular context. The compound must be able to cross the cell membrane, reach its target, and bind to it in the complex intracellular environment.[17] Cellular target engagement assays are designed to confirm this critical step.[18][19]
The Cellular Thermal Shift Assay (CETSA®): A Gold Standard for Target Engagement
The Cellular Thermal Shift Assay (CETSA®) is a powerful technique that allows for the direct measurement of a compound's binding to its target in living cells.[20][21] The principle behind CETSA® is that the binding of a ligand (in our case, PYRIMETH-1) to a protein stabilizes the protein's structure, making it more resistant to thermal denaturation.[22]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Step-by-Step Protocol: CETSA®
Cell Culture and Treatment:
Culture cells that express the target kinase to a suitable density.
Treat the cells with PYRIMETH-1 at various concentrations or with a vehicle control.
Incubate the cells to allow for compound uptake and target binding.
Thermal Denaturation:
Aliquot the cell suspensions into PCR tubes.
Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[21]
Cell Lysis and Separation:
Lyse the cells to release the intracellular proteins.
Centrifuge the lysates to separate the soluble (folded) proteins from the aggregated (denatured) proteins.
Protein Detection and Analysis:
Collect the supernatant containing the soluble proteins.
Quantify the amount of the target protein in the soluble fraction using a specific antibody-based method like Western blotting or an immunoassay.[23][24]
Plot the amount of soluble target protein against the temperature to generate a "melt curve." A shift in the melt curve to a higher temperature in the presence of PYRIMETH-1 indicates target engagement.[18]
Comparative Data: CETSA® Melt Curves
Treatment
Tagg (°C)
Vehicle Control
52
PYRIMETH-1 (1 µM)
58
Known Inhibitor A (1 µM)
60
This is hypothetical data for illustrative purposes.
A significant thermal shift in the presence of PYRIMETH-1 provides strong evidence that the compound is binding to its intended target within the cellular environment.
Phase 3: Downstream Functional Effects - Confirming the Biological Consequence
The final and most critical phase of MOA validation is to demonstrate that the binding of PYRIMETH-1 to its target kinase leads to the expected downstream biological effects. This involves measuring the modulation of a known signaling pathway regulated by the target kinase.
Experimental Workflow: Cellular Signaling Assay
If our target kinase is known to phosphorylate a specific downstream substrate, we can measure the levels of this phosphorylated substrate in cells treated with PYRIMETH-1. A reduction in the phosphorylation of the substrate would confirm that PYRIMETH-1 is not only binding to its target but also inhibiting its catalytic activity in a cellular context.[25]
Caption: Workflow for a cellular signaling assay.
Step-by-Step Protocol: Phospho-Substrate Western Blot
Cell Treatment:
Seed cells in a multi-well plate and allow them to adhere.
Treat the cells with increasing concentrations of PYRIMETH-1 or a vehicle control for a specified duration.
If necessary, stimulate the signaling pathway with a known agonist.
Protein Extraction:
Lyse the cells and collect the total protein.
Determine the protein concentration of each lysate.
Western Blotting:
Separate the proteins by size using SDS-PAGE.
Transfer the proteins to a membrane.
Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.
Probe a separate membrane or strip and re-probe the same membrane with an antibody for the total amount of the substrate to ensure equal protein loading.
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
Detection and Quantification:
Add a chemiluminescent substrate and capture the signal using an imaging system.
Quantify the band intensities and normalize the phosphorylated substrate signal to the total substrate signal.
Comparative Data: Inhibition of Substrate Phosphorylation
Compound
Concentration (µM)
% Inhibition of Substrate Phosphorylation
PYRIMETH-1
0.1
25
1
75
10
95
Known Inhibitor A
0.1
30
1
80
10
98
This is hypothetical data for illustrative purposes.
The dose-dependent inhibition of substrate phosphorylation by PYRIMETH-1 provides strong evidence that it is engaging its target and modulating its downstream signaling pathway in a cellular context.
Conclusion: A Triad of Evidence for Robust MOA Validation
The validation of a compound's mechanism of action is not a single experiment but a carefully orchestrated series of investigations that build upon one another. By systematically progressing from biochemical characterization to cellular target engagement and downstream functional assays, we can establish a robust and compelling case for the proposed MOA of a novel compound like PYRIMETH-1. This integrated approach, which combines quantitative biochemical data with physiologically relevant cellular readouts, is essential for de-risking a drug discovery program and increasing the likelihood of clinical success. The experimental workflows and comparative data presented in this guide provide a blueprint for researchers to confidently and rigorously validate the mechanism of action of their own novel therapeutic candidates.
References
SAR Publication. (2019, July 30). Pharmacological activities of pyridazines and pyridazinone Derivatives.
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